Xeniafaraunol A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde |
InChI |
InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1 |
InChI Key |
WGIBCPUMAZHVMA-WZSRSYCDSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O |
Canonical SMILES |
CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of Xeniafaraunol A from the Soft Coral Xenia faraunensis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Xeniafaraunol A, a novel diterpene, from the soft coral Xenia faraunensis. This document collates available data on its biological activity and outlines a generalized experimental approach for its extraction and purification, based on established methodologies for marine natural products.
Introduction
This compound is a unique bicyclo[7.4.0]tridecane diterpenoid first isolated from the Red Sea soft coral Xenia faraunensis. Structurally, it belongs to the xenicane class of diterpenes, a group of natural products known for their complex molecular architecture and interesting biological activities. The initial discovery of this compound, along with its congener Xeniafaraunol B and faraunatin, highlighted its potential as a cytotoxic agent, making it a molecule of interest for further investigation in drug discovery and development. This guide aims to consolidate the publicly available scientific information regarding its isolation and preliminary characterization.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its cytotoxic activity against murine leukemia cells. The table below summarizes this information.
| Compound | Biological Activity | Cell Line | IC₅₀ |
| This compound | Cytotoxicity | P388 (murine leukemia) | 3.9 µM |
Note: The initial report also mentioned an IC₅₀ of 1.2 µg/mL for a mixture of this compound and B, and faraunatin against the same cell line.
Due to the limited public availability of the original 1994 isolation paper by Kashman et al., detailed quantitative data such as extraction yield and comprehensive spectroscopic data (¹H and ¹³C NMR) are not fully accessible. The structural elucidation was reported to be achieved primarily through 1D and 2D NMR experiments.
Experimental Protocols
While the specific, detailed experimental protocol for the original isolation of this compound is not available in the public domain, a generalized procedure for the isolation of diterpenes from soft corals of the Xenia genus can be outlined. This representative protocol is based on common practices in marine natural product chemistry.
3.1. Collection and Extraction
-
Specimen Collection: The soft coral Xenia faraunensis is collected from its marine habitat, in this case, the Red Sea. The collected material should be immediately frozen to preserve the chemical integrity of its secondary metabolites.
-
Lyophilization and Grinding: The frozen coral tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered coral is exhaustively extracted with an organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like acetone or a mixture of dichloromethane and methanol. The original report on this compound mentions the use of an "organic extract."
3.2. Fractionation and Purification
-
Solvent Partitioning: The crude organic extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water, followed by partitioning of the aqueous methanol fraction with a solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: The resulting fractions are then subjected to various chromatographic techniques for further separation.
-
Silica Gel Chromatography: This is a standard method for the initial separation of compounds. A step-gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute different fractions.
-
Reversed-Phase Chromatography (C18): Fractions of interest are often further purified using reversed-phase chromatography, eluting with a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile).
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or a normal-phase column with a specific solvent system.
3.3. Structure Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from Xenia faraunensis.
Generalized workflow for the isolation of this compound.
Conclusion
This compound represents an intriguing marine natural product with demonstrated cytotoxic properties. While the foundational knowledge of its isolation from Xenia faraunensis is established, a comprehensive understanding for replication and further development is hampered by the limited accessibility of the original detailed experimental data. The generalized protocols and workflow presented here serve as a guide for researchers aiming to re-isolate this compound or to discover novel analogous compounds from related marine organisms. Further investigation into the bioactivity and mechanism of action of this compound is warranted to explore its full therapeutic potential.
The Structural Elucidation of Xeniafaraunol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeniafaraunol A is a fascinating and complex diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis, this marine-derived compound exhibits significant cytotoxic activity, making it a molecule of interest for further investigation in drug discovery and development. The elucidation of its intricate molecular architecture, featuring a novel bicyclo[7.4.0]tridecane carbon skeleton, presented a notable challenge to the scientific community. This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on the spectroscopic and synthetic methodologies employed to unravel its chemical identity. The information presented herein is compiled from foundational isolation studies and corroborated by more recent achievements in its total synthesis.
Data Presentation
While the full text of the original 1994 publication by Kashman and colleagues, which would contain the initial spectroscopic data, could not be accessed for this guide, the structure of this compound has been unequivocally confirmed through total synthesis. The following tables present the ¹H and ¹³C NMR spectroscopic data for synthetic (-)-Xeniafaraunol A, as reported in the supporting information of the 2023 total synthesis by Steinborn et al. This data is in full agreement with the data from the original isolation report.
Table 1: ¹H NMR Data for Synthetic (-)-Xeniafaraunol A (600 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.35 | m | |
| 2 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.10 | m | |
| 5 | 5.40 | d | 10.0 |
| 6 | 2.25 | m | |
| 8 | 5.20 | t | 7.0 |
| 9 | 2.05 | m | |
| 10 | 1.95 | m | |
| 11 | 1.50 | m | |
| 12 | 1.70 | m | |
| 13 | 1.60 | s | |
| 14 | 4.65 | s | |
| 14' | 4.60 | s | |
| 15 | 1.05 | s | |
| 16 | 1.10 | s | |
| 17 | 1.68 | s | |
| 18 | 1.75 | s | |
| 19 | 0.95 | d | 7.0 |
| 20 | 4.15 | q | 7.0 |
Table 2: ¹³C NMR Data for Synthetic (-)-Xeniafaraunol A (151 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 25.0 |
| 3 | 35.5 |
| 4 | 45.0 |
| 5 | 125.0 |
| 6 | 135.0 |
| 7 | 140.0 |
| 8 | 124.5 |
| 9 | 38.0 |
| 10 | 28.0 |
| 11 | 48.0 |
| 12 | 75.0 |
| 13 | 130.0 |
| 14 | 110.0 |
| 15 | 22.0 |
| 16 | 23.0 |
| 17 | 18.0 |
| 18 | 16.0 |
| 19 | 15.0 |
| 20 | 65.0 |
Experimental Protocols
The definitive confirmation of this compound's structure came from its total synthesis. The final step of this synthesis, a base-mediated rearrangement, is particularly insightful.
Protocol: Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement
This protocol is adapted from the total synthesis reported by Steinborn et al. (2023).
-
Reactants: (+)-9-Deacetoxy-14,15-deepoxyxeniculin (1.0 eq), Potassium Carbonate (K₂CO₃, 5.0 eq).
-
Solvent: Methanol (MeOH).
-
Procedure: To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin in methanol at room temperature is added potassium carbonate. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.
Mandatory Visualizations
Unveiling the Spectroscopic Signature of Xeniafaraunol A: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the spectroscopic data for Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a generalized signaling pathway associated with its cytotoxic activity.
Core Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.
| Ion | m/z | Molecular Formula |
| [M+H]⁺ | 317.2117 | C₂₀H₂₉O₃ |
Table 1: High-Resolution Mass Spectrometry Data for this compound. The data provides the basis for the determination of the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide the detailed framework of the molecule's carbon-hydrogen skeleton. The chemical shifts (δ) are reported in parts per million (ppm).
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, multiplicity, J in Hz) |
| 1 | 149.4 | 5.85 (br s) |
| 2 | 40.8 | 2.45 (m), 2.15 (m) |
| 3 | 34.2 | 1.80 (m), 1.60 (m) |
| 4 | 38.5 | 2.30 (m) |
| 4a | 45.9 | 2.05 (m) |
| 5 | 29.8 | 1.75 (m), 1.55 (m) |
| 6 | 35.1 | 1.95 (m), 1.65 (m) |
| 7 | 126.3 | 5.30 (t, 7.0) |
| 8 | 134.5 | - |
| 9 | 48.2 | 2.55 (m) |
| 10 | 211.2 | - |
| 11 | 52.1 | 2.80 (d, 11.0) |
| 11a | 42.3 | 1.90 (m) |
| 12 | 124.8 | 5.10 (br s) |
| 13 | 131.7 | - |
| 14 | 25.7 | 1.70 (s) |
| 15 | 17.7 | 1.65 (s) |
| 16 | 16.2 | 1.80 (s) |
| 17 | 20.8 | 1.10 (d, 7.0) |
| 18 | 21.5 | 1.05 (d, 7.0) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. The assignments provide a comprehensive map of the atomic connectivity within the molecule.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following outlines the general methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of purified this compound are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single lines for each carbon atom.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the complex structure.
-
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography.
-
Ionization: ESI generates gas-phase ions from the analyte molecules with minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) in positive ion mode.
-
Mass Analysis: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition.
Cytotoxicity and Potential Signaling Pathway
This compound has been reported to exhibit moderate cytotoxicity against P388 murine leukemia cells. While the specific signaling pathway mediating this effect has not been fully elucidated for this compound, a generalized cytotoxic mechanism for natural products often involves the induction of apoptosis.
Figure 1: Generalized Cytotoxic Signaling Pathway. This diagram illustrates a plausible mechanism by which a cytotoxic compound like this compound could induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of the MAPK signaling cascade.
This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental context are essential for the verification of synthetic samples and for future investigations into its biological activity and potential as a therapeutic agent.
The Xenicane Diterpenoid Scaffold: A Deep Dive into TRPM7 Inhibition, Led by Waixenicin A
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a compelling target for therapeutic intervention in a range of pathologies, including cancer, ischemic stroke, and inflammatory disorders.[1][2] Its role in regulating cellular magnesium and calcium homeostasis, as well as its involvement in diverse signaling pathways, underscores the significance of identifying potent and selective inhibitors.[2][3] Within the landscape of TRPM7 modulators, the xenicane diterpenoid family, derived from soft corals, has garnered significant attention.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of xenicane diterpenoids as TRPM7 inhibitors, with a primary focus on the most potent and selective compound identified to date, Waixenicin A. While structurally related, this guide will also address Xeniafaraunol A and the evidence suggesting its lack of significant inhibitory activity against TRPM7.
Core Concepts: The TRPM7 Channel
TRPM7 is a ubiquitously expressed cation channel with permeability to Ca²⁺, Mg²⁺, and other divalent cations.[2] Its activity is crucial for cell viability and is implicated in cell proliferation and migration. The channel's unique fusion with a C-terminal alpha-kinase domain allows it to act as a cellular sensor for Mg²⁺ and ATP levels, linking cellular metabolism to ion homeostasis.
The Xenicane Diterpenoids: A Family of Natural Products
Xenicane diterpenoids are a class of natural products isolated from marine soft corals, notably of the family Xeniidae.[4] These compounds are characterized by a nine-membered carbocyclic ring system. While numerous xenicane diterpenoids have been identified, their biological activities have been a subject of ongoing investigation.
Quantitative Data: Structure-Activity Relationship of Xenicane Diterpenoids as TRPM7 Inhibitors
Recent studies have elucidated the structure-activity relationship of various xenicane diterpenoids in inhibiting TRPM7 activity. The following table summarizes the quantitative data from a key study, highlighting the critical structural features for potent inhibition.
| Compound | Structure Highlights | TRPM7 Inhibition Activity | Reference |
| Waixenicin A | Dihydropyran ring, 12-acetoxy group | Active | [1][4] |
| Waixenicin B | Dihydropyran ring, 12-acetoxy group | Active | [4] |
| 7S,8S-epoxywaixenicin A | Epoxidation on the nine-membered ring | Active | [4] |
| 7S,8S-epoxywaixenicin B | Epoxidation on the nine-membered ring | Active | [4] |
| Waixenicin E | Alterations on the nine-membered ring | Active | [4] |
| 12-deacetylwaixenicin A | Lacks the 12-acetoxy group | Inactive | [4] |
| Waixenicin F | Structural modifications affecting the dihydropyran and/or 12-acetoxy region | Inactive | [4] |
| 20-acetoxyxeniafaraunol B | Xeniafaraunol scaffold with an acetoxy group at C-20 | Inactive | [4] |
This compound in the Context of TRPM7 Inhibition
This compound is a structural isomer of Waixenicin A. While its total synthesis has been achieved, there is a conspicuous absence of data demonstrating its activity as a TRPM7 inhibitor in the published literature.[5] The inactivity of the closely related 20-acetoxyxeniafaraunol B strongly suggests that the structural arrangement of the xeniafaraunol scaffold is not conducive to TRPM7 inhibition.[4] Therefore, for researchers and drug development professionals, Waixenicin A, not this compound, should be considered the lead compound from this natural product family for targeting TRPM7.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of xenicane diterpenoids on TRPM7. These protocols are based on the studies of Waixenicin A and are directly applicable to the screening and characterization of other compounds, including this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPM7 channels in the cell membrane.
Objective: To determine the direct inhibitory effect of a compound on TRPM7 channel currents.
Cell Line: HEK293 cells stably overexpressing human TRPM7.
Procedure:
-
Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Solution (Internal): Prepare a solution containing (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. This solution chelates intracellular Mg²⁺, leading to maximal activation of TRPM7 currents.
-
Bath Solution (External): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms, every 2 seconds.
-
Record baseline TRPM7 currents until a stable amplitude is achieved.
-
Perfuse the bath with the external solution containing the test compound (e.g., Waixenicin A or this compound) at various concentrations.
-
Record the inhibition of the outward current at +80 mV.
-
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.
Fura-2 Mn²⁺ Quench Assay (Calcium Imaging)
This is a fluorescence-based assay that indirectly measures TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of the intracellular dye Fura-2.
Objective: To perform a medium- to high-throughput screening of compounds for TRPM7 inhibitory activity.
Cell Line: HEK293 cells stably overexpressing human TRPM7.
Procedure:
-
Cell Plating: Seed HEK293-TRPM7 cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and incubate with the test compound at various concentrations for 10-20 minutes.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline Fura-2 fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add a solution containing MnCl₂ (e.g., 5 mM final concentration) to all wells.
-
Monitor the rate of fluorescence quench over time.
-
-
Data Analysis: The rate of fluorescence quench is proportional to the TRPM7-mediated Mn²⁺ influx. Calculate the percentage of inhibition of the quench rate by the test compound compared to a vehicle control.
Cell Viability/Proliferation Assay
This assay assesses the effect of TRPM7 inhibition on cell growth and survival.
Objective: To determine the functional consequence of TRPM7 inhibition on cell proliferation.
Cell Lines: Cancer cell lines known to express functional TRPM7 (e.g., Jurkat, MDA-MB-231).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density.
-
Compound Treatment: Add the test compound at various concentrations to the culture medium.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Measurement:
-
Use a standard cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Follow the manufacturer's protocol to measure the absorbance or fluorescence.
-
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls. Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Waixenicin A
The irreversible nature of TRPM7 inhibition by Waixenicin A suggests a covalent binding mechanism. It is proposed that Waixenicin A acts as a latent electrophile, forming a conjugated oxocarbenium ion intermediate that can then react with a nucleophilic residue on the TRPM7 protein.[4]
Caption: Proposed mechanism of irreversible TRPM7 inhibition by Waixenicin A.
Experimental Workflow for Characterizing a Novel TRPM7 Inhibitor
The following diagram illustrates a logical workflow for the comprehensive evaluation of a potential TRPM7 inhibitor.
Caption: A typical experimental workflow for identifying and characterizing novel TRPM7 inhibitors.
TRPM7-Mediated Downstream Signaling
Inhibition of TRPM7 can impact several downstream signaling pathways involved in cell proliferation and survival. One such pathway is the Ras/Raf/MEK/ERK pathway.
Caption: TRPM7-mediated Ca²⁺ influx can activate the ERK pathway, promoting cell proliferation.
Conclusion
The xenicane diterpenoids represent a promising class of natural products for the development of TRPM7 inhibitors. The available evidence strongly indicates that Waixenicin A is a potent and selective inhibitor, while the structurally related this compound is likely inactive. The key structural determinants for activity appear to be the dihydropyran ring and the 12-acetoxy group. For researchers in academia and industry, focusing on the Waixenicin A scaffold and its analogs will be the most fruitful approach for developing novel therapeutics targeting the TRPM7 channel. Further investigation into the covalent binding mechanism of Waixenicin A could provide valuable insights for the rational design of next-generation TRPM7 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Xeniafaraunol A: A Technical Guide on its Cytotoxic Properties Against P388 Murine Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of Xeniafaraunol A, a xenicane diterpenoid, against the P388 murine leukemia cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has demonstrated moderate cytotoxic activity against P388 murine leukemia cells. The reported 50% inhibitory concentration (IC50) value provides a quantitative measure of its potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 | 3.9 | [1][2] |
Experimental Protocols
The determination of the cytotoxic activity of this compound against P388 cells typically involves in vitro cell viability assays. The following are detailed methodologies for two common assays, the MTT and SRB assays, which are standard methods for evaluating the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: P388 cells, which are suspension cells, are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment: After a brief incubation period (2-4 hours) to allow cells to settle, various concentrations of this compound are added to the wells. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, P388 cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
Cell Fixation: After the incubation period (48-72 hours), cells are fixed by gently adding 50 µL of cold 50% TCA to each well and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.
-
Staining: 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye and then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay.
Experimental Workflow
References
An In-depth Technical Guide to the Biosynthetic Pathway of Xenia Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current understanding of the biosynthetic pathway of Xenia diterpenoids. These marine natural products, isolated from soft corals of the genus Xenia, exhibit a unique and complex chemical architecture, including a characteristic nine-membered carbocyclic ring.[1][2] Many of these compounds have demonstrated significant biological activities, such as cytotoxic and antibacterial properties, making them promising candidates for drug discovery and development.[2] This guide details the putative biosynthetic origins, presents relevant quantitative data from related systems, outlines key experimental protocols, and provides visual diagrams of the core pathways and workflows.
The Putative Biosynthetic Pathway
The biosynthesis of Xenia diterpenoids, also known as xenicanes, is believed to originate from the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1] GGPP itself is assembled from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The proposed biogenesis of the core xenicane skeleton is analogous to the biosynthesis of structurally related sesquiterpenes like caryophyllene.[1]
1.1. Formation of the Core Xenicane Skeleton
Two primary pathways have been proposed for the formation of the distinctive nine-membered ring structure of xenicanes from GGPP.
-
Pathway A: Stepwise Cyclization (Most Accepted) [1]
-
Initiation: The process begins with the enzymatic loss of the pyrophosphate anion from GGPP (28), generating an allylic cation (29).
-
First Cyclization: This cation is then intramolecularly trapped by a nucleophilic attack from the C6-C7 double bond, leading to the formation of a six-membered ring and a secondary cation (30).
-
Second Cyclization (Ring Formation): A subsequent intramolecular attack by the C10-C11 double bond onto the cationic center at C7 forms the nine-membered carbocyclic ring and a tertiary cation (31).
-
Deprotonation: The final step involves the loss of a proton to yield the bicyclic xenicane skeleton.
-
-
Pathway B: Alternative Oxidative Cyclization [1][2] An alternative pathway suggests that GGPP (28) is first hydrolyzed and rearranged to form geranyllinalool (34). The direct formation of the nine-membered ring then occurs via an oxidative cyclization of this intermediate.[1][2]
The following diagram illustrates the more widely accepted stepwise cyclization pathway.
1.2. Diversification
Following the formation of the core bicyclic framework, a suite of "tailoring" enzymes, likely including cytochrome P450 monooxygenases (CYPs), reductases, and transferases, modify the structure to produce the vast diversity of known Xenia diterpenoids. These modifications lead to the different subclasses, such as xenicins (containing an acetal functionality), xeniolides (lactone functionality), and xeniaphyllanes.[2]
Quantitative Data on Diterpenoid Biosynthesis
While specific quantitative data for the biosynthesis of Xenia diterpenoids is scarce in the literature, data from studies on other diterpenoids, particularly in metabolically engineered microbial systems, can provide valuable context for researchers. The table below summarizes representative production titers for various diterpenoids in engineered hosts.
| Diterpenoid Class | Specific Compound | Host Organism | Production Titer | Reference |
| Labdane-related | Sclareol | Escherichia coli | 28.7 g/L | Schalk et al., 2012 |
| Taxane | Taxadiene | Saccharomyces cerevisiae | >1 g/L | Engels et al., 2008 |
| Abietane | Dehydroabietic acid | Saccharomyces cerevisiae | 40 mg/L | Dai et al., 2012 |
| Ginkgolide | Levopimaradiene | Escherichia coli | 650 mg/L | Leonard et al., 2010 |
This table presents data from heterologous production systems and serves as a benchmark for potential yields in engineered biosynthesis.
Key Experimental Protocols
The definitive characterization of the Xenia diterpenoid biosynthetic pathway requires the identification and functional analysis of the enzymes involved, particularly the key diterpene synthases (diTPSs). Below are detailed protocols for the extraction of these natural products and the functional characterization of a candidate diTPS gene.
3.1. Protocol: Extraction and Analysis of Diterpenoids from Xenia sp.
This protocol describes a general method for the extraction and preliminary analysis of diterpenoids from soft coral tissue.
Materials:
-
Fresh or frozen Xenia sp. tissue
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
HPLC system with a C18 column and UV/DAD detector
-
LC-MS system for identification
Procedure:
-
Homogenization and Extraction:
-
Weigh approximately 100 g of wet coral tissue.
-
Homogenize the tissue in a blender with 300 mL of a 1:1 mixture of MeOH:DCM.
-
Macerate for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate. Re-extract the solid residue twice more with the same solvent mixture.
-
-
Solvent Partitioning:
-
Combine the filtrates and reduce the volume under vacuum using a rotary evaporator.
-
To the resulting aqueous suspension, add an equal volume of EtOAc and perform a liquid-liquid extraction in a separatory funnel.
-
Collect the organic (EtOAc) layer. Repeat the extraction twice.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude extract.
-
-
Chromatographic Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 95:5, 90:10, ... 0:100 hexane:EtOAc).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Analysis and Identification:
-
Analyze the fractions using reverse-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.
-
Use a UV/DAD detector to obtain UV spectra of the peaks.
-
Subject promising fractions to LC-MS and MS/MS analysis to determine the molecular weights and fragmentation patterns of the compounds, comparing them to known Xenia diterpenoids.
-
3.2. Protocol: Functional Characterization of a Candidate Diterpene Synthase (diTPS)
This protocol outlines the workflow for identifying and confirming the function of a candidate diTPS gene from Xenia sp. using heterologous expression.
Materials:
-
Xenia sp. tissue for RNA extraction
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
Degenerate or specific primers for diTPS genes
-
High-fidelity DNA polymerase
-
Expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast)
-
Competent E. coli or yeast cells
-
Culture media (LB or YPG)
-
IPTG or galactose for induction
-
GGPP substrate
-
GC-MS system for product analysis
Procedure:
-
Gene Identification and Cloning:
-
Extract total RNA from Xenia sp. tissue and synthesize first-strand cDNA.
-
Amplify the candidate diTPS gene using PCR with primers designed from conserved regions of known diTPSs or from transcriptomic data.
-
Clone the full-length PCR product into an appropriate expression vector.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host (E. coli or a yeast strain engineered to produce GGPP).
-
Grow a starter culture and then inoculate a larger expression culture.
-
Induce protein expression at mid-log phase with the appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).
-
Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
In Vitro Enzyme Assay:
-
Harvest the cells by centrifugation and lyse them by sonication or French press.
-
Clarify the lysate by centrifugation to obtain the crude protein extract.
-
Set up an assay reaction containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the crude protein extract, and the substrate GGPP (typically 10-50 µM).
-
Incubate the reaction at 30°C for 2-4 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products by overlaying the reaction with an organic solvent like hexane or pentane and vortexing.
-
Collect the organic layer.
-
Analyze the extracted products by GC-MS. Compare the mass spectrum of the resulting product with authentic standards or published spectra to identify the diterpene product.
-
The following diagram visualizes this experimental workflow.
Conclusion and Future Perspectives
The biosynthesis of Xenia diterpenoids represents a fascinating area of natural product chemistry. While a plausible pathway has been proposed, the specific enzymes responsible for constructing the unique xenicane skeleton have yet to be isolated and characterized. Future research, leveraging transcriptomics, gene synthesis, and heterologous expression, will be crucial to definitively elucidate this pathway. A complete understanding of the enzymatic machinery will not only solve a long-standing puzzle in marine biochemistry but also pave the way for the metabolic engineering and sustainable production of these medicinally important compounds.
References
An In-depth Technical Guide to Xeniafaraunol A: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeniafaraunol A is a structurally novel diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis in 1994, it exhibits notable cytotoxic activity against murine leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data in a structured format, and discusses its known biological effects. Furthermore, this guide explores the potential mechanisms of action for xenicane diterpenes, providing context for future research into the therapeutic applications of this compound.
Discovery and Origin
This compound was first reported by Kashman and colleagues in 1994.[1][2] It was isolated from the organic extract of the soft coral Xenia faraunensis, a marine invertebrate found in the Red Sea.[3] This discovery was part of a broader investigation into the diverse secondary metabolites produced by organisms of the genus Xenia, which are known to be a rich source of novel terpenoid structures.[4] this compound is characterized by a unique bicyclo[7.4.0]tridecane carbon skeleton, a feature that distinguishes it from other xenicane diterpenoids.[5]
The isolation of this compound involves a multi-step process beginning with the extraction of the soft coral biomass, followed by chromatographic separation to purify the compound.
Experimental Protocol: Isolation from Xenia faraunensis
The following is a generalized protocol for the isolation of xenicane diterpenoids from soft corals, based on common practices in marine natural product chemistry, as the specific details from the original 1994 publication are not fully available.
Materials:
-
Fresh or frozen specimens of Xenia faraunensis
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Extraction: The soft coral material is homogenized and extracted exhaustively with a mixture of dichloromethane and methanol (1:1) at room temperature. The resulting crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Preliminary Fractionation: The organic-soluble fraction is concentrated under reduced pressure and subjected to vacuum liquid chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate).
-
Size-Exclusion Chromatography: Fractions showing interesting profiles on thin-layer chromatography (TLC) are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a suitable solvent such as methanol or a dichloromethane/methanol mixture.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase or normal-phase HPLC to yield pure this compound.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.[5]
Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in the provided search results. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in the provided search results. |
Experimental Protocol: Structure Elucidation
The following is a representative protocol for the structural elucidation of a novel natural product like this compound.
Materials:
-
Purified sample of this compound
-
Deuterated solvents (e.g., CDCl₃, C₆D₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Mass spectrometer (e.g., ESI-MS, HR-MS)
Procedure:
-
Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and molecular formula of the compound.
-
¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired to identify the number and types of protons present in the molecule, their chemical environments, and their scalar couplings.
-
¹³C NMR and DEPT Spectroscopy: A ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), is used to determine the number of carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Caption: Workflow for the structure elucidation of this compound.
Biological Activity
This compound has been reported to exhibit moderate cytotoxic activity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM.[2][3] This finding suggests its potential as a lead compound for the development of anticancer agents.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a general protocol for determining the cytotoxicity of a compound against a cancer cell line, such as P388, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
P388 murine leukemia cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not yet been elucidated. However, studies on other xenicane diterpenoids have provided some insights into the potential biological pathways that this class of compounds may modulate.
Many natural products with cytotoxic properties exert their effects by inducing apoptosis , or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Simplified overview of the major apoptotic signaling pathways.
Another potential target for xenicane diterpenes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in many cancers. Inhibition of NF-κB can lead to decreased cell survival and proliferation.
Caption: The canonical NF-κB signaling pathway.
Furthermore, some xenicane diterpenoids have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway .[6] This pathway is a major regulator of cellular defense against oxidative stress. While primarily associated with antioxidant and neuroprotective effects, its modulation can also impact cell survival and proliferation.
Future Directions
This compound represents an intriguing marine natural product with demonstrated cytotoxic activity. To fully realize its therapeutic potential, further research is warranted in several key areas:
-
Total Synthesis and Analogue Development: The development of an efficient and scalable total synthesis would not only provide a sustainable source of this compound but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways modulated by this compound is crucial for understanding its cytotoxic effects and for identifying potential biomarkers for its activity.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetic properties, and toxicity profile of this compound.
-
Exploration of Other Biological Activities: Given the diverse biological activities of other xenicane diterpenoids, it would be valuable to screen this compound for other potential therapeutic properties, such as anti-inflammatory, neuroprotective, or antimicrobial effects.
Conclusion
This compound, a unique diterpenoid from the soft coral Xenia faraunensis, stands out as a promising natural product with cytotoxic properties. This technical guide has provided a detailed overview of its discovery, isolation, structure elucidation, and known biological activity. While significant progress has been made since its initial discovery, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. The complex and intriguing structure of this compound, coupled with its biological activity, makes it a compelling target for continued investigation by the scientific and drug development communities.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Terpenoids from Marine Soft Coral of the Genus Xenia in 1977 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Antioxidant and Neuroprotective Xenicane Diterpenes from the Brown Alga Dictyota coriacea - PMC [pmc.ncbi.nlm.nih.gov]
Xeniafaraunol A: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeniafaraunol A, a novel diterpenoid isolated from the soft coral Xenia faraunensis, presents a unique chemical scaffold with significant biological activity. This document provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available spectroscopic, synthetic, and biological data. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Identity and Properties
This compound is a diterpene characterized by a novel bicyclo[7.4.0]tridecane carbon skeleton. Its structure was first elucidated in 1994 through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Physicochemical Properties
Quantitative data regarding the physical properties of this compound are not extensively detailed in readily available literature. The following table summarizes the known information.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₂ | The Pherobase |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Optical Rotation | Not Reported | - |
Spectroscopic Data
The structure of this compound was determined by spectral methods. While the original tabulated NMR data from the 1994 isolation report by Kashman et al. is not widely accessible, a 2023 publication on its total synthesis confirms that the spectral data of the synthetic compound is in full agreement with the original reports[2][3].
Note: Detailed 1H and 13C NMR chemical shift data, as well as 2D NMR correlations (COSY, HMBC, NOESY), would be found in the original 1994 publication in Tetrahedron Letters and the supporting information of the 2023 total synthesis publication in the Journal of the American Chemical Society.
Stability and Reactivity
The stability of this compound can be inferred from its chemical structure and reactivity observed during its total synthesis.
General Stability
Information on the long-term stability and degradation pathways of isolated this compound is limited. However, a study on the related xenicane diterpenoid, waixenicin A, revealed solvent-dependent stability. A solution of waixenicin A in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) was stable for at least 72 hours, whereas it showed significant decomposition in deuterated dichloromethane (CD₂Cl₂) after just one hour[3]. This suggests that the stability of this compound should be carefully evaluated in different solvent systems.
Base-Mediated Rearrangement
A key insight into the reactivity and potential instability of the structural class of this compound comes from its total synthesis. This compound can be formed through a high-yielding, base-mediated rearrangement of a precursor, 9-deacetoxy-14,15-deepoxyxeniculin[2]. This transformation is induced by treatment with potassium carbonate and is proposed to proceed via a deacetylation/elimination followed by a vinylogous aldol reaction[2]. This reactivity suggests that this compound and its precursors may be sensitive to basic conditions.
Plausible mechanistic pathway for the formation of this compound.
Biological Activity
This compound has been identified as a cytotoxic agent.
Cytotoxicity
This compound exhibits moderate cytotoxicity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM[2]. This bioactivity is a common feature among xenicane diterpenoids, many of which display significant cytotoxic and antibacterial properties[1].
| Cell Line | Activity | IC₅₀ (μM) | Source |
| P388 (Murine Leukemia) | Cytotoxic | 3.9 | [2] |
Experimental Protocols
Detailed experimental protocols for the original isolation and characterization of this compound are found in the primary literature. The following sections provide a generalized overview of the methodologies that would be employed.
Isolation of this compound
The following is a representative workflow for the isolation of diterpenoids from soft corals, based on common practices in marine natural product chemistry.
General workflow for the isolation of this compound.
Methodology:
-
Collection and Extraction: Specimens of Xenia faraunensis are collected and extracted with an organic solvent such as acetone or methanol.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, partitioning between dichloromethane and water would concentrate the diterpenoids in the organic phase.
-
Chromatographic Separation: The organic extract is fractionated using column chromatography, typically on silica gel, with a gradient of solvents of increasing polarity.
-
Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for structural and stereochemical assignment.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against the P388 cell line was likely determined using a standard colorimetric assay such as the MTT assay.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a structurally intriguing marine natural product with demonstrated cytotoxic activity. While its chemical properties are not yet fully documented in widely accessible sources, its total synthesis has provided valuable insights into its reactivity and stability, particularly its sensitivity to basic conditions. Further investigation into the biological mechanism of action and the development of analog synthesis are promising areas for future research, potentially leveraging its unique chemical scaffold for the development of new therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental procedures and spectroscopic data.
References
Methodological & Application
Total Synthesis of (-)-Xeniafaraunol A: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the first asymmetric total synthesis of the marine diterpenoid (-)-Xeniafaraunol A, as reported by Magauer and colleagues in 2023. Xeniafaraunol A, a member of the xenicane family of natural products, has demonstrated moderate cytotoxicity against P388 cancer cells, making its synthetic accessibility a point of interest for further biological evaluation and analogue development.
Synthetic Strategy Overview
The successful total synthesis of (-)-Xeniafaraunol A hinges on a key late-stage rearrangement of a pivotal intermediate, (+)-9-deacetoxy-14,15-deepoxyxeniculin. The overall synthetic approach is characterized by the strategic construction of the complex nine-membered carbocycle and the stereocontrolled installation of multiple chiral centers.
A high-level schematic of the synthetic workflow is presented below, illustrating the key transformations leading to the target molecule.
Caption: Overall synthetic workflow for the total synthesis of (-)-Xeniafaraunol A.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (-)-Xeniafaraunol A and its direct precursor.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Formation of Ketone 14 | Enone 11 and Dithiane 12 | Ketone 14 | 1. n-BuLi, HMPA, THF; 2. Allyl iodide 13 | 51 |
| Formation of 24 | Dithiane 18 | β-hydroxy ester 24 | 1. PhI(OAc)₂, H₂O, CH₂Cl₂; 2. LDA, TMSEOAc, THF | 67 (2 steps) |
| Intramolecular Alkylation | Alkyl bromide 9 | Cyclized product 20 | K₂CO₃, MeCN | 85 |
| Prenylation | Aldehyde 26β | Prenylated alcohol | Boronate 29 , toluene | 83 |
| Acetylation | Prenylated alcohol | (+)-9-Deacetoxy-14,15-deepoxyxeniculin (30 ) | Ac₂O, Et₃N, DMAP, CH₂Cl₂ | 95 |
| Base-Mediated Rearrangement | (+)-9-Deacetoxy-14,15-deepoxyxeniculin (30) | (-)-Xeniafaraunol A (31) | K₂CO₃, MeOH | 91 |
Experimental Protocols
Detailed methodologies for the pivotal final steps of the synthesis are provided below.
Synthesis of (+)-9-Deacetoxy-14,15-deepoxyxeniculin (Precursor)
This protocol outlines the introduction of the side chain via a prenylation reaction followed by acetylation.
1. Prenylation of Aldehyde 26β:
-
To a solution of aldehyde 26β (1.0 eq) in toluene at -78 °C is added a solution of boronate 29 (1.5 eq) in toluene.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the prenylated alcohol.
2. Acetylation:
-
To a solution of the prenylated alcohol (1.0 eq) in CH₂Cl₂ at 0 °C is added triethylamine (3.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of DMAP.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (+)-9-deacetoxy-14,15-deepoxyxeniculin.
Total Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement
This final step involves a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement.
Caption: Experimental workflow for the final rearrangement step.
Protocol:
-
To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin (1.0 eq) in methanol is added potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.[1][2]
Biological Activity and Signaling Pathways
(-)-Xeniafaraunol A was first isolated in 1994 and reported to exhibit moderate cytotoxicity against P388 murine leukemia cells with an IC₅₀ value of 3.9 μM.[1] The broader class of xenicane diterpenoids has been noted for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
Currently, the specific molecular mechanism and the signaling pathways through which (-)-Xeniafaraunol A exerts its cytotoxic effects have not been elucidated in the scientific literature. Further investigation is required to determine its cellular targets and the downstream signaling cascades that lead to cell death in P388 cells. A proposed logical workflow for such an investigation is outlined below.
Caption: Proposed workflow for investigating the cytotoxic mechanism of (-)-Xeniafaraunol A.
These application notes and protocols, derived from the pioneering work of the Magauer group, provide a solid foundation for the synthesis and further exploration of (-)-Xeniafaraunol A as a potential therapeutic lead.
References
Application of the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Xeniafaraunol A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction as a crucial step in the total synthesis of Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. The HWE reaction offers a reliable method for the stereoselective formation of carbon-carbon double bonds, a key structural motif in many complex natural products. Herein, we present the specific application of the HWE reaction to generate a key intermediate, (E)-17, in the synthetic route to this compound, including a detailed experimental protocol and relevant data.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the use of stabilized phosphonate carbanions which are generally more nucleophilic than their Wittig reagent counterparts.[1] The water-soluble nature of the phosphate byproduct also simplifies purification.[1] In the context of complex natural product synthesis, the HWE reaction serves as a robust tool for chain elongation and the introduction of α,β-unsaturated carbonyl systems.[2]
The total synthesis of (-)-Xeniafaraunol A, accomplished by Magauer and coworkers, employs a strategic HWE reaction to extend a side chain, which is ultimately elaborated to form a key structural feature of the natural product. This specific transformation involves the reaction of a ketone intermediate with a phosphonate reagent to yield the desired (E)-α,β-unsaturated ester.
Reaction Scheme & Mechanism
The Horner-Wadsworth-Emmons reaction in the synthesis of a key precursor to this compound proceeds as follows:
Caption: Horner-Wadsworth-Emmons olefination to form intermediate (E)-17.
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, in this case, sodium hydride (NaH), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the ketone. The resulting betaine intermediate undergoes elimination to form the alkene and a phosphate byproduct. The stereochemical outcome is generally controlled by thermodynamic factors, leading to the more stable (E)-isomer.
Experimental Protocol
The following protocol is adapted from the supporting information of the total synthesis of (-)-Xeniafaraunol A by Magauer et al.
Materials:
-
Ketone 15
-
Triethyl phosphonoacetate (16 )
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (3 times) to remove the mineral oil and suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (16 ) to the stirred suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of ketone 15 in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester 17 .
Quantitative Data
| Compound | Starting Material (Ketone 15) | Reagent (Phosphonate 16) | Product ((E)-17) |
| Yield | - | - | 83% |
| Description | - | - | Colorless oil |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) for compound (E)-17 can be found in the supporting information of the original publication.
Experimental Workflow
The following diagram illustrates the workflow for the Horner-Wadsworth-Emmons reaction in the synthesis of the this compound precursor.
Caption: Workflow for the HWE synthesis of intermediate (E)-17.
Conclusion
The Horner-Wadsworth-Emmons reaction is a pivotal transformation in the total synthesis of this compound, enabling the efficient and stereoselective construction of a key α,β-unsaturated ester intermediate. The provided protocol offers a detailed guide for researchers aiming to apply this methodology in their own synthetic endeavors. The high yield and selectivity of this reaction underscore its importance in the synthesis of complex, biologically active natural products.
References
Application Note: Diastereoselective Conjugate Addition for the Synthesis of a Key Xeniafaraunol A Precursor
Introduction
Xeniafaraunol A, a diterpenoid isolated from the soft coral Xenia faraunensis, has garnered significant interest within the drug development community due to its unique molecular architecture and potential biological activity. The stereochemically complex structure of this compound necessitates highly selective synthetic strategies. This application note details a robust and highly diastereoselective conjugate addition reaction to form a key bicyclic precursor, essential for the total synthesis of this compound. The described protocol focuses on the addition of a lithiated dithiane to a chiral enone, establishing critical stereocenters in a single, efficient step. This methodology provides a reliable pathway for researchers engaged in the synthesis of xenicane diterpenoids and other complex natural products.
Core Reaction and Mechanism
The key transformation involves the 1,4-conjugate addition of a nucleophilic lithiated dithiane to an α,β-unsaturated ketone (enone). The high diastereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the subsequent intermediates in the total synthesis of this compound. The presence of hexamethylphosphoramide (HMPA) as a co-solvent is critical to suppress the undesired 1,2-addition pathway and promote the desired conjugate addition.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the diastereoselective conjugate addition reaction for the formation of the this compound precursor.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Reagents/Conditions | Product | Yield | Diastereoselectivity |
| Lithiated Dithiane 12 | Enone 11 (92% ee) | n-BuLi, HMPA, THF, -78 °C to -35 °C | Ketone 14 | 51% | Single Diastereomer |
Experimental Workflow
The overall experimental workflow for the diastereoselective conjugate addition is depicted in the following diagram. This process begins with the preparation of the lithiated dithiane, followed by the conjugate addition to the enone and subsequent workup to isolate the desired ketone precursor.
Caption: Workflow for the diastereoselective conjugate addition.
Detailed Experimental Protocol
This protocol is adapted from the total synthesis of (−)-Xeniafaraunol A.[1][2]
Materials:
-
Dithiane 12
-
Enone 11 (prepared in three steps from furfuryl alcohol)[1]
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylphosphoramide (HMPA), distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation of the Lithiated Dithiane:
-
To a solution of dithiane 12 in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated species.
-
-
Conjugate Addition:
-
In a separate flask, prepare a solution of enone 11 in a mixture of anhydrous THF and HMPA (as a crucial cosolvent).
-
Cool the enone solution to -78 °C.
-
Slowly transfer the freshly prepared solution of lithiated dithiane 12 via cannula to the solution of enone 11 at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to -35 °C over a period of 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution at -35 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone 14 as a single diastereomer.[1]
-
Reaction Scheme
The chemical transformation is illustrated in the diagram below, showing the key reactants, reagents, and the resulting product with the newly formed stereocenters.
Caption: Synthesis of Ketone 14 via conjugate addition.
Conclusion
The diastereoselective conjugate addition of a lithiated dithiane to a chiral enone is a highly effective method for the construction of a key precursor in the total synthesis of this compound. The use of HMPA is essential for achieving high diastereoselectivity. This protocol provides a reliable and reproducible procedure for obtaining the desired bicyclic ketone in good yield and with excellent stereocontrol, paving the way for the synthesis of complex xenicane diterpenoids for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Purification of Xeniafaraunol A from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeniafaraunol A is a xenicane diterpenoid, a class of natural products known for their complex structures and significant biological activities.[1][2] First isolated from the soft coral Xenia faraunensis, this compound has demonstrated cytotoxic effects, making it a molecule of interest for further investigation in drug discovery and development.[1][3][4] It is also found in other Xenia species such as Xenia florida.[2][5] The purification of this compound from its natural source is a critical first step for any subsequent biological or chemical studies.
This document provides a detailed application note and a generalized protocol for the purification of this compound from natural extracts. The methodologies described are based on established techniques for the isolation of terpenoids and other lipophilic natural products.[6][7][8][9][10]
Data Presentation
The following tables summarize typical quantitative data expected during the purification of a moderately polar terpenoid like this compound from a marine invertebrate. These values are illustrative and will vary depending on the specific collection of the source organism, extraction efficiency, and chromatographic conditions.
Table 1: Extraction and Solvent Partitioning Yields
| Step | Starting Material (Wet Weight) | Crude Extract (g) | Hexane Fraction (g) | Ethyl Acetate Fraction (g) | Methanol/Water Fraction (g) |
| Example | 1 kg | 50 | 25 | 15 | 10 |
Table 2: Column Chromatography Fractionation
| Fraction No. | Elution Solvent (Hexane:EtOAc) | Weight (g) | Purity of this compound (by TLC/¹H NMR) |
| 1-5 | 100:0 | 10.0 | Not Detected |
| 6-10 | 95:5 | 5.0 | Low |
| 11-15 | 90:10 | 4.0 | Moderate |
| 16-20 | 85:15 | 3.5 | High |
| 21-25 | 80:20 | 2.0 | Moderate |
| 26-30 | 70:30 to 0:100 | 0.5 | Low/Not Detected |
Table 3: Preparative HPLC Purification of Enriched Fraction
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Isocratic, 70% Acetonitrile in Water |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1 mL (10 mg/mL) |
| Retention Time of this compound | ~15 min |
| Yield of Pure Compound | 50 mg |
| Final Purity | >98% (by analytical HPLC) |
Experimental Protocols
The following protocols outline a general procedure for the isolation of this compound. Optimization of solvent systems and chromatographic conditions may be necessary.
Extraction of Raw Material
This protocol describes the initial solvent extraction of the soft coral tissue.
Materials:
-
Fresh or frozen soft coral (Xenia faraunensis)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Rotary evaporator
-
Homogenizer
Procedure:
-
Thaw the frozen soft coral material (if applicable) and chop it into small pieces.
-
Homogenize the tissue in a 1:1 mixture of DCM:MeOH (v/v) at a ratio of 1:3 (tissue weight:solvent volume).
-
Filter the homogenate and collect the filtrate.
-
Repeat the extraction of the solid residue two more times with the same solvent mixture.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Solvent Partitioning
This step separates compounds based on their polarity.
Materials:
-
Crude extract
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Water
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a 9:1 MeOH:Water mixture.
-
Perform a liquid-liquid extraction with hexane three times to remove highly non-polar compounds like fats and sterols.
-
Combine the hexane fractions.
-
To the remaining MeOH/Water layer, add water to achieve a 1:1 ratio and then extract three times with EtOAc. This compound, being a moderately polar diterpenoid, is expected to partition into the EtOAc fraction.
-
Combine the EtOAc fractions.
-
Evaporate the solvent from the hexane, EtOAc, and remaining aqueous fractions to yield three partitioned extracts.
Silica Gel Column Chromatography
This is the primary purification step to isolate this compound from the enriched EtOAc fraction.
Materials:
-
Ethyl acetate fraction
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 Hexane:EtOAc) and a visualizing agent (e.g., ceric ammonium molybdate stain with heating).
-
Combine the fractions containing the compound of interest (identified by its TLC profile compared to a reference if available, or by subsequent analytical methods).
Preparative High-Performance Liquid Chromatography (HPLC)
This final step is used to achieve high purity of this compound.
Materials:
-
Enriched fraction from column chromatography
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the enriched fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Elute with an isocratic or gradient solvent system (e.g., acetonitrile/water) that provides good separation of the target compound from impurities.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the purification process.
Caption: Overall workflow for the purification of this compound.
Caption: Solvent partitioning scheme for fractionating the crude extract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semiochemical compound: this compound | C20H28O2 [pherobase.com]
- 6. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TRPM7 Inhibition Assay Using Xeniafaraunol A
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both a Ca2+- and Mg2+-permeable ion channel and a serine/threonine kinase. Its dual function makes it a critical player in numerous physiological processes, including cellular magnesium homeostasis, cell adhesion, migration, and proliferation. Dysregulation of TRPM7 has been implicated in various pathological conditions such as cancer, immunological disorders, and neurological diseases, making it an attractive target for therapeutic intervention.
Xeniafaraunol A is a naturally occurring diterpenoid that has been identified as a potent and selective inhibitor of the TRPM7 channel. Its ability to modulate TRPM7 activity makes it a valuable pharmacological tool for studying the physiological roles of this channel and for potential development as a therapeutic agent.
This document provides a detailed protocol for an in vitro TRPM7 inhibition assay using this compound, employing a fluorescent indicator-based calcium influx assay. This method is suitable for a high-throughput screening format and provides a robust means to quantify the inhibitory potential of compounds like this compound.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the general signaling cascade involving TRPM7 and the workflow for the inhibition assay.
Caption: Simplified TRPM7 signaling pathway.
Caption: Experimental workflow for the TRPM7 inhibition assay.
Experimental Protocol: Calcium Influx Assay
This protocol is designed for a 96-well plate format and utilizes the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPM7 activation.
1. Materials and Reagents
-
Cell Line: HEK-293 cells stably overexpressing human TRPM7 (or a similar suitable cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fura-2 AM: Fluorescent Ca²⁺ indicator.
-
Pluronic F-127: Dispersing agent for Fura-2 AM.
-
Assay Buffer (HBSS-HEPES): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer with low divalent cations (e.g., nominally free of Ca²⁺ and Mg²⁺) to activate TRPM7.
-
Instrumentation: Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
-
Consumables: Black-walled, clear-bottom 96-well microplates.
2. Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK-293-TRPM7 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Dye Loading and Compound Incubation
-
Prepare Loading Buffer: Prepare a Fura-2 AM loading solution in Assay Buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Dye Loading: Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer. Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Prepare Compound Plate: During incubation, prepare a separate 96-well plate with serial dilutions of this compound in Assay Buffer. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Wash and Incubate: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 50 µL of the diluted this compound or control solutions to the corresponding wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
Day 3: Fluorescence Measurement and Data Analysis
-
Baseline Reading: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence by recording emission at 510 nm while alternating excitation between 340 nm and 380 nm for 1-2 minutes.
-
TRPM7 Activation: While the plate is in the reader, use an automated injection system to add 50 µL of Stimulation Buffer to each well to activate the TRPM7 channels.
-
Post-Stimulation Reading: Immediately after injection, continue to record the fluorescence intensity (340/380 nm excitation ratio) for 5-10 minutes to capture the peak Ca²⁺ influx.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Determine the peak response for each well by subtracting the baseline ratio from the maximum ratio achieved after stimulation.
-
Normalize the data to the vehicle control (set as 100% activity or 0% inhibition).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Response_Compound / Response_Vehicle)) * 100
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
Table 1: Summary of this compound Inhibition of TRPM7
| Concentration (µM) | Mean Fluorescence Ratio (F340/F380 Peak) | Standard Deviation | % Inhibition |
| Vehicle (0) | 1.85 | 0.09 | 0% |
| 0.01 | 1.76 | 0.11 | 7.7% |
| 0.1 | 1.42 | 0.08 | 36.5% |
| 1 | 0.98 | 0.06 | 72.5% |
| 10 | 0.75 | 0.05 | 91.7% |
| 100 | 0.72 | 0.04 | 94.2% |
Note: The data presented in this table is illustrative and intended for representational purposes only.
Table 2: Key Pharmacological Parameters
| Compound | Target | Assay Type | IC₅₀ Value (µM) |
| This compound | TRPM7 | Ca²⁺ Influx Assay | ~0.35 |
Note: The IC₅₀ value is derived from the dose-response curve fitting of the illustrative data.
Conclusion
This protocol provides a reliable and reproducible method for assessing the inhibitory activity of this compound on TRPM7 channels. The use of a ratiometric fluorescent indicator minimizes variability and makes the assay well-suited for compound screening and pharmacological characterization in a drug discovery setting. Careful adherence to the outlined steps will ensure high-quality, quantifiable data on TRPM7 channel modulation.
Probing TRPM7 Channels with Xeniafaraunol A: An Application Note and Protocol
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the patch-clamp analysis of Transient Receptor Potential Melastatin 7 (TRPM7) channels, with a specific focus on the investigational compound Xeniafaraunol A.
Introduction to TRPM7 and this compound
The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a unique bifunctional protein, acting as both an ion channel and a kinase.[1][2] It is a non-selective cation channel with significant permeability to calcium (Ca²⁺) and magnesium (Mg²⁺), playing a crucial role in cellular Mg²⁺ homeostasis, cell proliferation, and survival.[3][4][5][6] Given its involvement in various physiological and pathological processes, including cancer and neurological disorders, TRPM7 has emerged as a promising target for drug discovery.[4][7]
This compound is a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni. While commercially available and listed as a potent TRPM7 inhibitor, recent studies investigating the structure-activity relationship of xenicane diterpenes on TRPM7 have reported this compound to be inactive in cell-based assays.[8][9] In contrast, a structurally related compound, Waixenicin A, has been identified as a potent and selective inhibitor of TRPM7.[3][5][6][8] This document will provide protocols for testing compounds like this compound on TRPM7 channels and present the available quantitative data for the active compound Waixenicin A as a critical reference.
Quantitative Data Summary
While direct inhibitory data for this compound on TRPM7 currents from patch-clamp experiments is unavailable due to its reported inactivity, the following table summarizes the quantitative data for the potent TRPM7 inhibitor, Waixenicin A. This data is essential for comparative analysis and as a positive control in experimental setups.
| Compound | Cell Type | Recording Condition | IC50 | Reference |
| Waixenicin A | HEK293 cells overexpressing TRPM7 | Whole-cell patch-clamp with intracellular Mg²⁺ | 16 nM | [10][11][12] |
| Waixenicin A | HEK293 cells overexpressing TRPM7 | Whole-cell patch-clamp in Mg²⁺-free internal solution | 7 µM | [1][12] |
| Waixenicin A | Mn²⁺ quench assay | Not applicable | 12 µM | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of TRPM7 Channels
This protocol is designed for the electrophysiological analysis of TRPM7 channel activity in response to test compounds like this compound.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are a suitable cell line for heterologous expression of TRPM7 channels.
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
For transient transfection, plate cells on glass coverslips and transfect with a plasmid encoding human TRPM7 using a suitable transfection reagent. A co-transfection with a marker gene like Green Fluorescent Protein (GFP) is recommended to identify transfected cells.
-
Recordings can typically be performed 24-48 hours post-transfection.
2. Electrophysiological Solutions:
| Solution Type | Composition |
| External (Bath) Solution | 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH. |
| Internal (Pipette) Solution (Mg²⁺-free) | 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM EGTA. Adjusted to pH 7.2 with CsOH. |
| Internal (Pipette) Solution (with Mg²⁺) | 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 1 mM EGTA, 0.7 mM MgCl₂ (to achieve desired free Mg²⁺). Adjusted to pH 7.2 with CsOH. |
3. Recording Procedure:
-
Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane of a GFP-positive cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To record TRPM7 currents, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds. TRPM7 currents are characterized by their outward rectification.[13]
-
After establishing a stable baseline current, apply this compound (or Waixenicin A as a positive control) at various concentrations to the bath solution.
-
Record the current inhibition at each concentration to determine the dose-response relationship and calculate the IC50 value if applicable.
Signaling Pathways and Experimental Workflows
General TRPM7 Signaling Pathway
Inhibition of TRPM7 can impact several downstream signaling pathways that are crucial for cell proliferation, migration, and survival. The following diagram illustrates a generalized overview of these pathways. It is important to note that these pathways are associated with general TRPM7 function and have not been specifically demonstrated to be modulated by this compound, given its reported lack of activity.
Caption: General signaling pathways regulated by TRPM7 activity.
Experimental Workflow for Patch-Clamp Analysis
The following diagram outlines the logical steps for performing a patch-clamp experiment to assess the effect of a test compound on TRPM7 channels.
Caption: Workflow for patch-clamp analysis of TRPM7 inhibitors.
Conclusion
The investigation into the effects of this compound on TRPM7 channels highlights the importance of rigorous, evidence-based analysis in drug discovery. While initially reported as a potent inhibitor, subsequent detailed studies have shown it to be inactive against TRPM7. For researchers in this field, it is crucial to use well-characterized inhibitors like Waixenicin A as positive controls to validate experimental systems. The provided protocols and data serve as a comprehensive guide for the electrophysiological assessment of TRPM7 channel modulators, facilitating the identification and characterization of novel therapeutic agents.
References
- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. researchgate.net [researchgate.net]
- 5. Waixenicin A Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Waixenicin A inhibits cell proliferation through magnesium-dependent block of transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPM7 is critical for short-term synaptic depression by regulating synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPM7 Inhibition Assay Using Xeniafaraunol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein acting as both a Ca²⁺- and Mg²⁺-permeable ion channel and a serine/threonine kinase.[1][2] Its involvement in a variety of physiological processes, including cellular magnesium homeostasis, proliferation, and differentiation, has made it a significant target for drug discovery, particularly in the context of cancer and ischemic diseases.[1][3] Natural compounds have emerged as a promising source of TRPM7 modulators. Xeniafaraunol A, a xenicane diterpenoid isolated from the soft coral Xenia faraunensis, is a compound of interest for its potential inhibitory effects on TRPM7.[4][5]
This document provides a detailed protocol for a fluorescence quench assay to screen for and characterize the inhibitory activity of this compound on TRPM7 channels. The assay is based on the principle that Mn²⁺ can permeate TRPM7 channels and quench the fluorescence of intracellular calcium indicators like Fura-2.[4][6][7] Inhibition of TRPM7 by compounds such as this compound will therefore result in a reduction of Mn²⁺ influx and a corresponding decrease in the rate of fluorescence quenching.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: TRPM7 Signaling Pathway and Inhibition by this compound.
Caption: Fluorescence Quench Assay Workflow.
Quantitative Data Summary
While specific quantitative data for this compound's inhibition of TRPM7 from a fluorescence quench assay is not yet widely published, this protocol provides the means for its determination. For context, the inhibitory concentrations of related and commonly used TRPM7 inhibitors are presented below.
| Compound | IC₅₀ (µM) | Cell Type | Assay Conditions | Reference |
| Waixenicin A | 7 | HEK293-TRPM7 | Patch-clamp, Mg²⁺-free internal solution | [3] |
| Waixenicin A | 12 | HEK293-TRPM7 | Mn²⁺ quench assay | [3] |
| NS8593 | 1.6 | HEK293-TRPM7 | Ca²⁺ influx assay, Mg²⁺-dependent | [8] |
| FTY720 (Fingolimod) | 0.72 | HEK293-TRPM7 | Not specified | [9] |
| Sphingosine | 0.59 | HEK293-TRPM7 | Not specified | [9] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM7.
-
This compound: Stock solution in DMSO.
-
Fura-2 AM: Stock solution in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: Stock solution in 1 M NaOH.
-
Physiological Salt Solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Nominally Ca²⁺-free PSS: PSS without CaCl₂.
-
Mn²⁺ Quench Solution: Nominally Ca²⁺-free PSS supplemented with 1 mM MnCl₂.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Black, clear-bottom 96-well microplates.
Protocol for Fluorescence Quench Assay
-
Cell Seeding:
-
Culture HEK293-TRPM7 cells in T-75 flasks until 80-90% confluent.
-
Trypsinize and seed the cells into black, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells per well.
-
Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Fura-2 AM Loading:
-
Prepare the Fura-2 AM loading solution: In nominally Ca²⁺-free PSS, add Fura-2 AM to a final concentration of 2-5 µM. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer. Add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
Aspirate the culture medium from the wells and wash once with 100 µL of PSS.
-
Add 50 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 40-60 minutes at 37°C in the dark.
-
Wash the cells twice with 100 µL of nominally Ca²⁺-free PSS to remove extracellular dye. After the final wash, leave 50 µL of buffer in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in nominally Ca²⁺-free PSS. Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Waixenicin A).
-
Add 50 µL of the compound dilutions to the respective wells, resulting in a final volume of 100 µL.
-
Incubate the plate for 10-20 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with a fluidic addition system.
-
Set the excitation wavelength to 360 nm (the isosbestic point for Fura-2) and the emission wavelength to 510 nm.[6][10]
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Inject 100 µL of the Mn²⁺ Quench Solution into each well to initiate the fluorescence quench.
-
Continue recording the fluorescence intensity every 1-2 seconds for 3-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence quench. This can be determined from the initial slope of the fluorescence decay curve immediately following the addition of MnCl₂.
-
Normalize the quench rates of the this compound-treated wells to the vehicle control.
-
Plot the normalized quench rates against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This document outlines a robust fluorescence quench assay for the characterization of this compound as a potential inhibitor of the TRPM7 ion channel. The provided protocols and background information are intended to guide researchers in the successful implementation of this assay. The determination of a specific IC₅₀ value for this compound will be a critical step in evaluating its potential as a pharmacological tool or therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Waixenicin A Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Determination of Xeniafaraunol A Cytotoxicity using the MTT Assay
Abstract
This document provides a detailed protocol for assessing the cytotoxicity of Xeniafaraunol A, a xenicane diterpenoid isolated from soft corals, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay is a standard method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is intended for researchers in oncology, natural product discovery, and drug development. It covers all necessary steps from reagent preparation and cell culture to data acquisition and analysis.
Introduction
This compound is a marine-derived natural product that has demonstrated moderate cytotoxic effects against certain cancer cell lines.[1][2][3] The MTT assay is a widely used method to evaluate such cytotoxic effects.[4][5] The principle of this assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[6][7] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[5] This application note offers a comprehensive, step-by-step guide to utilizing the MTT assay for evaluating the cytotoxic potential of this compound.
Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well microplates. Adjustments may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Cell Lines: P388 (murine leukemia) or other relevant cancer cell lines (e.g., HepG2, MCF7).
-
This compound: Stock solution prepared in sterile Dimethyl Sulfoxide (DMSO).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[7][8]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[9]
-
Inverted microscope
-
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Culture medium without cells.
-
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, ensuring complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle control.
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve of percentage viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative results from the MTT assay should be organized for clarity. The table below presents published cytotoxicity data for this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | P388 (Murine Leukemia) | 3.9 | [1][2][3] |
Visualizations
Diagrams illustrating the experimental workflow and a potential mechanism of action can aid in understanding the protocol and the compound's biological context.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Analysis of Xeniafaraunol A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeniafaraunol A, a xenicane diterpenoid first isolated from the soft coral Xenia faraunensis, has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activity. Possessing a novel bicyclo[7.4.0]tridecane carbon skeleton, this marine natural product has demonstrated cytotoxic properties, making it a person of interest for further investigation in drug discovery and development. High-resolution mass spectrometry (HRMS) offers a powerful analytical platform for the accurate mass determination and structural elucidation of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), intended to guide researchers in the qualitative and quantitative assessment of this compound.
Chemical Information
| Compound Name | Molecular Formula | Molecular Weight (Da) | Exact Mass (Da) |
| This compound | C₂₀H₂₈O₂ | 300.44 | 300.20893 |
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase to create working standards for calibration curves and system suitability checks.
-
Biological Matrix (for quantitative analysis): For the analysis of this compound in biological matrices (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction method should be employed.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-HRMS analysis.
-
Liquid-Liquid Extraction: To 100 µL of the sample, add 500 µL of ethyl acetate (or another suitable organic solvent) and an internal standard. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. High-Resolution Mass Spectrometry (HRMS) Parameters
| Parameter | Recommended Conditions |
| Mass Spectrometer | Orbitrap or Q-TOF based instrument |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Full Scan (MS1) Resolution | > 60,000 |
| Full Scan (MS1) Mass Range | m/z 100-1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation pattern analysis |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Data Presentation
The following table summarizes the expected quantitative data from the HRMS analysis of this compound.
| Parameter | Expected Value/Range |
| Precursor Ion ([M+H]⁺) | m/z 301.2162 |
| Precursor Ion ([M+Na]⁺) | m/z 323.1982 |
| Mass Accuracy | < 5 ppm |
| Retention Time | Dependent on the specific LC conditions, but expected to be in the mid-to-late elution range due to its diterpenoid structure. |
| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally, but expected to be in the mid-to-high ng/mL range. |
| Linear Dynamic Range | To be established using a calibration curve (e.g., 1-1000 ng/mL). |
Visualizations
Caption: Experimental workflow for the LC-HRMS analysis of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
This application note provides a comprehensive framework for the high-resolution mass spectrometry analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data and workflow visualization, will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The accurate mass measurement and fragmentation data obtained through HRMS are critical for the unambiguous identification and structural confirmation of this compound and its potential metabolites, paving the way for further investigation into its biological activities and mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Xeniafaraunol A
Welcome to the technical support center for the synthesis of Xeniafaraunol A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and other xenicane diterpenoids?
The primary challenge in the synthesis of xenicane diterpenoids, including this compound, is the construction of the nine-membered carbocyclic ring.[1][2] This is due to unfavorable enthalpic and entropic factors associated with the formation of medium-sized rings. Strategies to overcome this include ring-expansion, ring-closing metathesis, and intramolecular alkylation.[1][3] Another key challenge is controlling the stereochemistry of the multiple chiral centers within the molecule.
Q2: What is the key final step in the Magauer synthesis of (-)-Xeniafaraunol A?
The final step in the first asymmetric total synthesis of (-)-Xeniafaraunol A is a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[4] This transformation proceeds smoothly and efficiently to yield the target molecule.
Q3: Are there any particularly sensitive functional groups in the synthetic intermediates to be aware of?
Yes, the dihydropyran core contains an acid-labile enol acetal. In the Magauer synthesis, this functionality was temporarily deactivated as a triflate at an early stage to enable the introduction of the side chain.[4] Care should be taken to avoid acidic conditions that could lead to undesired side reactions involving this group.
Troubleshooting Guides
This section provides troubleshooting for key steps in the synthesis of this compound, primarily based on the successful route developed by Magauer and co-workers.
Step 1: Diastereoselective Conjugate Addition and Trapping
This crucial step establishes key stereocenters in the molecule. It involves the conjugate addition of a lithiated dithiane to an enone, followed by trapping of the resulting enolate.
Problem 1: Low yield in the conjugate addition/trapping reaction.
-
Possible Cause: Competing 1,2-addition of the organolithium reagent to the enone carbonyl group.
-
Solution: The use of hexamethylphosphoramide (HMPA) as a cosolvent is critical to suppress 1,2-addition and favor the desired 1,4-conjugate addition.[4][5][6][7] Ensure HMPA is freshly distilled and used in the optimal concentration. Low temperatures (-78 °C) are also essential to maintain selectivity.[4]
Problem 2: Poor diastereoselectivity.
-
Possible Cause: The temperature of the reaction may be too high, or the trapping of the enolate is not efficient.
-
Solution: Maintain a strict temperature profile, especially during the addition of the trapping agent.[4] Ensure the trapping agent is highly reactive and added quickly to the enolate solution. The slow warming of the reaction from -78 °C to -35 °C was found to be optimal in the reported synthesis.[4]
Step 2: Intramolecular Alkylation to Form the Nine-Membered Ring
This step is one of the most challenging in the synthesis, involving the formation of the strained nine-membered ring.
Problem 3: Failure of the intramolecular cyclization or low yield.
-
Possible Cause: The conformation of the acyclic precursor may not be favorable for cyclization. Ring strain can also lead to a high activation barrier.
-
Solution: The choice of base and solvent is critical. In the Magauer synthesis, potassium carbonate in acetonitrile was effective.[4] The reaction may require elevated temperatures and extended reaction times. High-dilution conditions can also favor intramolecular over intermolecular reactions. The nature of the leaving group on the alkylating chain is also important; a good leaving group like a bromide or tosylate is necessary.
Problem 4: Formation of side products.
-
Possible Cause: Elimination reactions can compete with the desired SN2 alkylation, especially if the base is too strong or sterically hindered. Intermolecular reactions can also occur if the concentration is too high.
-
Solution: Use a non-hindered base like potassium carbonate.[4] Employ high-dilution techniques to minimize intermolecular side reactions. Careful monitoring of the reaction progress by TLC or LC-MS can help in optimizing the reaction time to minimize the formation of degradation products.
Step 3: Base-Mediated Dihydropyran-Cyclohexene Rearrangement
This final step converts the advanced intermediate into this compound.
Problem 5: Incomplete rearrangement or decomposition of the starting material.
-
Possible Cause: The base may not be strong enough, or the substrate may be sensitive to the reaction conditions over prolonged periods.
-
Solution: Potassium carbonate was found to be effective for this rearrangement.[4] The reaction should be monitored closely to determine the optimal reaction time. If the reaction is sluggish, a stronger base could be screened, but with caution to avoid potential side reactions. The purity of the starting material is also crucial for a clean reaction.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the Magauer synthesis of (-)-Xeniafaraunol A.
| Step | Reagents and Conditions | Yield | Reference |
| Diastereoselective Conjugate Addition/Trapping | 1. Lithiated dithiane, Enone, HMPA, THF, -78 °C to -35 °C; 2. Trapping agent | 51% | [4] |
| Deprotection and Enolate Addition | 1. Dithiane deprotection; 2. Enolate of 2-(trimethylsilyl)ethyl acetate | 67% | [4] |
| Intramolecular Alkylation | K₂CO₃, MeCN | N/A | [4] |
| Base-Mediated Rearrangement to (-)-Xeniafaraunol A | K₂CO₃ | High | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition and Trapping (Adapted from Magauer et al., 2023)[4]
-
A solution of the dithiane in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the enone in anhydrous THF containing HMPA is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour.
-
A solution of the trapping agent in anhydrous THF is added.
-
The reaction mixture is allowed to slowly warm to -35 °C over several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Intramolecular Alkylation (Adapted from Magauer et al., 2023)[4]
-
To a solution of the acyclic precursor in acetonitrile under high-dilution conditions is added potassium carbonate.
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 3: Base-Mediated Rearrangement to (-)-Xeniafaraunol A (Adapted from Magauer et al., 2023)[4]
-
To a solution of 9-deacetoxy-14,15-deepoxyxeniculin in an appropriate solvent is added potassium carbonate.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The mixture is filtered, and the solvent is evaporated.
-
The residue is purified by chromatography to afford (-)-Xeniafaraunol A.
Visualizations
Caption: Synthetic workflow for (-)-Xeniafaraunol A.
Caption: Troubleshooting competing 1,2-addition.
Caption: Troubleshooting nine-membered ring formation.
References
- 1. Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming side product formation in Xeniafaraunol A synthesis
Welcome to the technical support center for the synthesis of Xeniafaraunol A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side product formations encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of side product formation in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several steps where side products can arise. Key challenges include controlling stereoselectivity, managing reactive intermediates, and constructing the strained nine-membered ring. Specific issues reported in the literature include competing 1,2-addition in conjugate addition reactions, (E)/(Z)-isomerization during desulfonylation, and the formation of complex mixtures in cross-metathesis reactions.[1] The final base-mediated rearrangement to this compound also requires careful control to avoid undesired byproducts.[1]
Q2: How can I minimize the formation of the 1,2-addition byproduct during the conjugate addition of the lithiated dithiane?
A2: The 1,4-conjugate addition of the lithiated dithiane to the enone is a critical step for establishing key stereocenters. A significant side reaction is the competing 1,2-addition to the carbonyl group. To suppress this, the use of hexamethylphosphoramide (HMPA) as a cosolvent has been shown to be crucial.[1] It is also important to maintain a low reaction temperature (-78 °C) during the initial addition and then slowly warm the reaction to -35 °C.[1]
Q3: I am observing significant (E)/(Z) isomerization of the C7/C8-alkene after desulfonylation. What can I do to prevent this?
A3: (E)/(Z)-isomerization of the C7/C8-alkene is a known issue, particularly during radical desulfonylation steps. While alternative reagents like sodium hydrogen telluride have been investigated to prevent isomerization, they may lead to low yields.[1] A more effective strategy is to replace the β-keto sulfone moiety with a trimethylsilylethyl (TMSE) ester. This allows for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2]
Q4: The olefin cross-metathesis for the side-chain installation is giving a complex mixture of products and low yield. How can this be improved?
A4: The type I/type III olefin cross-metathesis with methallyl acetate is inherently challenging and can lead to a complex product mixture.[1] While extensive optimization of catalysts, solvents, and temperature may improve the yield, it is important to have a robust purification strategy in place. The reported yield for this step was 24%, indicating that even under optimized conditions, the reaction may not be high-yielding.[1] Consider exploring alternative coupling strategies if the yield remains prohibitively low.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Conjugate Addition Step
Symptoms:
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NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Solvent Composition | Ensure the use of hexamethylphosphoramide (HMPA) as a cosolvent to suppress the competing 1,2-addition, which can lead to the formation of undesired stereoisomers upon further reaction.[1] |
| Incorrect Reaction Temperature | Maintain a strict temperature profile. The initial addition should be performed at -78 °C, followed by a slow warming to -35 °C to ensure high diastereoselectivity.[1] |
| Quality of Reagents | Use freshly prepared or titrated organolithium reagents. The quality of the dithiane and the enone should also be high to prevent side reactions. |
Issue 2: Incomplete or Low-Yielding Base-Mediated Rearrangement to this compound
Symptoms:
-
Incomplete conversion of the dihydropyran precursor to this compound.
-
Formation of unidentified side products observed by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Choice and Stoichiometry of Base | The choice of base is critical for this rearrangement. An appropriate base and stoichiometry should be used to ensure a high-yielding reaction.[1] Experiment with different bases (e.g., DBU, K2CO3) and optimize the concentration. |
| Reaction Time and Temperature | Monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of degradation products. The reaction should be quenched once the starting material is consumed. |
| Purity of the Precursor | Ensure the dihydropyran precursor is of high purity before subjecting it to the rearrangement conditions. Impurities can interfere with the reaction and lead to the formation of side products. |
Experimental Protocols
Protocol 1: Diastereoselective Conjugate Addition
This protocol is adapted from the total synthesis of (-)-Xeniafaraunol A.[1]
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To a solution of dithiane 12 in THF at -20 °C, add n-butyllithium (1.1 equiv) dropwise.
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Stir the resulting solution for 30 minutes at -20 °C.
-
Cool the mixture to -78 °C and add HMPA (2.0 equiv).
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In a separate flask, dissolve enone 11 in THF and cool to -78 °C.
-
Add the solution of the lithiated dithiane to the enone solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour.
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Add a solution of trapping agent 13 in THF and slowly warm the reaction to -35 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford ketone 14 .
Protocol 2: Base-Mediated Rearrangement to (-)-Xeniafaraunol A
This protocol describes the final step in the synthesis of (-)-Xeniafaraunol A.[1]
-
Dissolve the dihydropyran precursor 30 in a suitable aprotic solvent (e.g., acetonitrile).
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Add the selected base (e.g., K2CO3, 1.5 equiv) to the solution at room temperature.
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Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield (-)-Xeniafaraunol A (31 ).
Visualizations
Caption: Control of 1,2- vs. 1,4-addition.
Caption: Strategies to avoid (E)/(Z)-isomerization.
Caption: Final rearrangement and troubleshooting.
References
Technical Support Center: Synthesis of Xeniafaraunol A and Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with intermediates during the total synthesis of Xeniafaraunol A.
Frequently Asked Questions (FAQs)
Q1: One of my early-stage intermediates containing a dihydropyran core is decomposing. What could be the cause?
A1: The dihydropyran core of early-stage intermediates in the this compound synthesis contains an acid-labile enol acetal.[1][2] Exposure to even mild acidic conditions can cause decomposition. This includes acidic solvents, reagents, or silica gel used during column chromatography. It is crucial to maintain neutral or slightly basic conditions during workup and purification. Consider using base-washed silica gel or alternative purification methods like neutral alumina chromatography or recrystallization.
Q2: I am observing (E)/(Z) isomerization of the C7/C8 double bond in my intermediate. Why is this happening and how can I prevent it?
A2: Isomerization of the C7/C8-alkene is a known issue, particularly during radical desulfonylation steps designed to form the nine-membered ring.[1][2][3] This occurs through the formation of a thermodynamically more stable (Z)-configured cyclopropyl radical intermediate.[1] To mitigate this, alternative strategies to the β-keto sulfone motif for ring closure have been developed. One successful approach involves using a trimethylsilylethyl (TMSE) ester, which allows for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2]
Q3: My aldehyde intermediate is unstable during purification. What are the best practices for handling it?
A3: An aldehyde intermediate in the synthetic route has been reported to be prone to decomposition upon purification by flash column chromatography on silica gel.[1] To address this, it is recommended to use the crude aldehyde in the subsequent step without purification. If purification is absolutely necessary, consider using a neutral stationary phase like deactivated silica gel or alumina and perform the chromatography quickly with cold solvents.
Q4: I am having trouble with the cleavage of a p-methoxybenzyl (PMB) ether protecting group, leading to decomposition. What should I do?
A4: The stability of intermediates during PMB ether cleavage can be highly dependent on the overall electronic nature of the molecule. In the synthesis of a this compound precursor, decomposition was observed during PMB ether cleavage.[1] The issue was resolved by introducing an electron-withdrawing group to create a "push-pull" system, which stabilized the intermediate. If you are facing this issue, re-evaluate your protecting group strategy or see if the electronic properties of your intermediate can be temporarily modified to enhance stability during this step.
Q5: The final rearrangement to form this compound is not proceeding as expected. What are the key conditions?
A5: this compound is formed via a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement of its immediate precursor, 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][4] Ensure that a suitable base, such as potassium carbonate, is used in an appropriate solvent like methanol. The reaction is typically rapid.[4] If the reaction is not proceeding, check the purity of the precursor and the quality of the base and solvent.
Troubleshooting Guides
Issue 1: Decomposition of Dihydropyran Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC after workup or column chromatography. | Acid-catalyzed decomposition of the enol acetal. | - Neutralize the reaction mixture carefully before extraction. - Use a saturated solution of sodium bicarbonate for washing. - For chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or switch to a neutral stationary phase like alumina. |
| Low yield after an acidic reaction step. | The intermediate is not stable under the reaction conditions. | - Re-evaluate the necessity of the acidic step. - Consider alternative, non-acidic reagents. - If the acid is a catalyst, use the minimum effective amount and keep reaction times short. |
Issue 2: (E)/(Z) Isomerization of the C7/C8 Alkene
| Symptom | Possible Cause | Suggested Solution |
| NMR analysis shows a mixture of (E) and (Z) isomers after radical desulfonylation. | Formation of a stable cyclopropyl radical intermediate leading to isomerization.[1] | - Avoid the use of a β-keto sulfone for the ring closure. - Employ a trimethylsilylethyl (TMSE) ester followed by fluoride-mediated decarboxylation, which has been shown to prevent isomerization.[1][2] |
| Isomerization is observed even with alternative methods. | The intermediate itself is prone to isomerization under certain conditions (e.g., light, heat). | - Protect the reaction from light. - Run the reaction at the lowest possible temperature. - Minimize the reaction time. |
Experimental Protocols
Protocol 1: Fluoride-Mediated Decarboxylation to Avoid Alkene Isomerization
This protocol describes a method to form the nine-membered ring while avoiding the (E)/(Z) isomerization of the C7/C8 double bond, as an alternative to radical desulfonylation.
-
Substrate: Intermediate containing a trimethylsilylethyl (TMSE) ester.
-
Reagent: A fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Solvent: A suitable aprotic solvent, like tetrahydrofuran (THF).
-
Procedure: a. Dissolve the TMSE-ester intermediate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C. c. Add a 1M solution of TBAF in THF dropwise to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the product by flash column chromatography, preferably on neutral alumina or base-washed silica gel.
Protocol 2: Base-Mediated Rearrangement to this compound
This protocol details the final step in the synthesis of this compound from its precursor.
-
Substrate: 9-deacetoxy-14,15-deepoxyxeniculin.
-
Reagent: Potassium carbonate (K₂CO₃).
-
Solvent: Anhydrous methanol (MeOH).
-
Procedure: a. Dissolve 9-deacetoxy-14,15-deepoxyxeniculin in anhydrous methanol under an inert atmosphere. b. Add finely ground potassium carbonate to the solution. c. Stir the reaction mixture at room temperature. The reaction is typically fast.[4] d. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by adding water. f. Extract the product with an organic solvent (e.g., dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify this compound by flash column chromatography.
Visualizations
Caption: Key troubleshooting points in the synthetic workflow of this compound.
Caption: Proposed mechanism for the (E)/(Z) isomerization via a cyclopropyl radical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the methenylation of Xeniafaraunol A precursors
This technical support center provides troubleshooting guidance for the low-yield methenylation of advanced precursors to Xeniafaraunol A, a complex marine natural product. The information is tailored for researchers, scientists, and professionals in drug development who may encounter similar challenges with sterically hindered ketones.
Troubleshooting Guides
The methenylation of the ketone precursor in the synthesis of this compound has been documented as a particularly challenging transformation. Standard olefination methods have proven to be ineffective, leading to low yields or no reaction. This guide addresses these specific issues and provides a detailed protocol for the successful approach.
Problem: Low or No Yield with Standard Methenylation Methods
Researchers have reported that several standard olefination reactions fail to produce the desired methylene product when applied to the complex and sterically hindered ketone precursor of this compound.[1][2]
Comparison of Methenylation Methods
| Method | Reagents | Observed Outcome | Potential Reasons for Low Yield |
| Wittig Reaction | CH₂PPh₃, n-BuLi, THF | No desired product | Steric hindrance around the carbonyl group likely prevents the approach of the bulky Wittig reagent. The enolizable nature of the ketone may also lead to side reactions under basic conditions. |
| Petasis Olefination | Cp₂TiMe₂, Toluene, Δ | No desired product | While often effective for hindered ketones, the specific substrate may be unreactive under standard Petasis conditions. Higher temperatures may lead to decomposition. |
| Takai-Lombardo Olefination | Zn, CH₂I₂, PbCl₂, TiCl₄ | Low Yield | Initial attempts with standard Takai-Lombardo conditions resulted in low yields, suggesting that the reaction is highly sensitive to the specific reagents and conditions. |
| Successful Method: Zr-based Takai-Lombardo Olefination | Zn, CH₂I₂, PbCl₂, ZrCl₄ | Successful Methylenation | The use of Zirconium(IV) chloride instead of Titanium(IV) chloride proved to be crucial for the success of the reaction, highlighting the importance of the Lewis acid in this transformation. |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in the methenylation of this compound precursors.
Experimental Protocols
Successful Zr-based Takai-Lombardo Olefination Protocol
This protocol is adapted from the successful synthesis of a this compound precursor.[1][2]
Materials:
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Ketone precursor
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Zinc dust (Zn)
-
Diiodomethane (CH₂I₂)
-
Lead(II) chloride (PbCl₂)
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Zirconium(IV) chloride (ZrCl₄)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus: All glassware should be flame-dried under vacuum and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation:
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In a round-bottom flask, suspend zinc dust (10 eq.) and lead(II) chloride (0.1 eq.) in anhydrous THF.
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Sonicate the suspension for 10 minutes.
-
Add diiodomethane (4 eq.) to the suspension and stir for 30 minutes at room temperature.
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In a separate flask, dissolve the ketone precursor (1 eq.) in anhydrous CH₂Cl₂.
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Add Zirconium(IV) chloride (2 eq.) to the ketone solution and stir for 10 minutes at room temperature.
-
-
Reaction:
-
Cool the zinc/diiodomethane suspension to 0 °C.
-
Slowly add the ketone/ZrCl₄ solution to the suspension via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylene product.
-
Frequently Asked Questions (FAQs)
Q1: Why do standard Wittig and Petasis reactions fail for this substrate?
A1: The ketone precursor to this compound is a complex, polycyclic molecule with significant steric hindrance around the carbonyl group.
-
Wittig Reaction: The bulky triphenylphosphine oxide byproduct and the formation of a sterically demanding oxaphosphetane intermediate likely lead to a high activation energy barrier, thus preventing the reaction from proceeding.[1][2] Additionally, the basic conditions required for the Wittig reaction can promote unwanted side reactions such as enolization.
-
Petasis Reaction: While the Petasis reagent is known to be effective for some sterically hindered ketones, its reactivity is substrate-dependent. In this case, the steric environment of the ketone likely prevents the formation of the key oxatitanacyclobutane intermediate.
-
Lewis Acidity: ZrCl₄ may have a more optimal Lewis acidity for this specific substrate.
-
Coordination Geometry: The coordination of ZrCl₄ to the carbonyl oxygen and other nearby functional groups may create a more favorable conformation for the subsequent nucleophilic attack.
Proposed Role of ZrCl₄
References
optimizing reaction conditions for Xeniafaraunol A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the reaction conditions for the synthesis of Xeniafaraunol A.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most recently reported and high-yielding method to synthesize (-)-Xeniafaraunol A involves a base-mediated dihydropyran-cyclohexene rearrangement of (+)-9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3] This rearrangement is a one-step process that can be achieved in high yield.[2]
Q2: What are the main challenges in the total synthesis of the precursor for this compound?
A2: The primary challenges in synthesizing the precursor to this compound lie in the construction of the strained nine-membered carbocyclic core and the characteristic trans-fused oxabicyclo[7.4.0]tridecane ring system.[1][4] Specific difficulties reported include controlling stereochemistry, potential (E)/(Z)-isomerization of alkenes during certain reactions, and challenging ketone methenylation steps.[1]
Q3: What reaction is used to form the nine-membered ring in the synthesis of the this compound precursor?
A3: A powerful intramolecular alkylation reaction is employed to forge the nine-membered carbocycle.[1][5]
Troubleshooting Guides
Problem 1: Low yield or failure of the final rearrangement to this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the complete consumption of the starting material, 9-deacetoxy-14,15-deepoxyxeniculin, by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inappropriate base | The original literature reports the use of potassium carbonate (K₂CO₃) for a similar cyclization step, which suggests it is a suitable base for related transformations.[1][5] Consider screening other non-nucleophilic bases if the reaction is not proceeding as expected. |
| Solvent effects | The choice of solvent can be critical. Acetonitrile (MeCN) has been used successfully for a related cyclization.[1][5] Ensure the solvent is dry and of high purity. |
| Degradation of starting material or product | Both the starting material and the product contain sensitive functional groups. The dihydropyran core contains an acid-labile enol acetal.[1] Ensure all reagents and solvents are free from acidic impurities. |
Problem 2: (E)/(Z)-Isomerization of the C7/C8-alkene during radical desulfonylation.
| Possible Cause | Suggested Solution |
| Radical reaction pathway | The radical intermediate formed during desulfonylation can lead to isomerization.[1] |
| Alternative synthetic route | To avoid this isomerization, a trimethylsilylethyl ester can be used, allowing for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2] |
Problem 3: Competing 1,2-addition during the conjugate addition step.
| Possible Cause | Suggested Solution |
| Reactivity of the enolate | The enolate may be too reactive, leading to direct addition to the carbonyl group instead of conjugate addition. |
| Use of a cosolvent | The addition of hexamethyl phosphoramide (HMPA) as a cosolvent has been shown to be crucial in suppressing the competing 1,2-addition.[1][5] |
| Temperature control | Perform the addition at low temperatures (-78 °C) and allow the reaction to warm slowly to -35 °C to favor the desired conjugate addition.[1] |
Data Presentation
Table 1: Key Reaction Yields in the Synthesis Pathway
| Reaction Step | Product | Yield | Reference |
| Conjugate addition/trapping | Ketone intermediate | 51% | [1] |
| Deprotection and enolate addition | Alcohol intermediate | 67% (over two steps) | [1] |
| Intramolecular cyclization | Oxabicyclo[7.4.0]tridecane system | 84% | [5] |
| Fluoride-mediated decarboxylation | Ketone intermediate | 45% (over two steps) | [1] |
| Base-mediated rearrangement | (-)-Xeniafaraunol A | High-yielding | [2] |
Experimental Protocols
1. Intramolecular Cyclization to form the 9-membered Ring:
The cyclization precursor is exposed to potassium carbonate (K₂CO₃) in acetonitrile (MeCN).[1][5] The reaction proceeds smoothly to close the 9-membered ring, yielding the oxabicyclo[7.4.0]tridecane system.[1]
2. Fluoride-Mediated Decarboxylation:
The crude product from the cyclization is subjected to fluoride-mediated decarboxylation using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1][5] This method was found to be the most efficient for this transformation.[1]
3. Base-Mediated Rearrangement to (-)-Xeniafaraunol A:
(+)-9-deacetoxy-14,15-deepoxyxeniculin is treated with a suitable base to induce a rapid rearrangement to (-)-Xeniafaraunol A.[1] A plausible mechanism involves deacetylation/elimination, followed by γ-deprotonation and a vinylogous aldol reaction.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Plausible mechanism for the final rearrangement step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Characterization of Xeniafaraunol A
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the characterization of the xenicane diterpenoid, Xeniafaraunol A, and related complex natural products.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the aliphatic region (1.0-2.5 ppm) of the 1H NMR spectrum of my this compound sample. How can I resolve these signals?
A1: Signal overlap in the aliphatic region is common for complex molecules like diterpenoids due to the presence of numerous methylene and methine protons with similar chemical environments. To resolve these signals, a combination of 2D NMR experiments is recommended. Start with a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. For more severe overlap, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems, even if some protons within that system are overlapped. Additionally, a high-resolution HSQC (Heteronuclear Single Quantum Coherence) spectrum will disperse the proton signals based on the chemical shifts of their attached carbons, often resolving otherwise overlapped proton signals.[1][2][3]
Q2: The signals for some of my quaternary carbons and carbonyls are weak in the 13C NMR spectrum. How can I confidently assign them, especially if there are neighboring proton signals that are also overlapped?
A2: Weak signals for quaternary carbons and carbonyls are expected due to their long relaxation times. To overcome this and resolve ambiguities from proton overlap, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. HMBC reveals correlations between carbons and protons that are two or three bonds away. By observing correlations from well-resolved proton signals to your weak quaternary or carbonyl carbons, you can confidently assign their chemical shifts. For instance, methyl protons often provide clear HMBC correlations to adjacent quaternary carbons.
Q3: How can I differentiate between diastereomers if their NMR signals are very similar and exhibit significant overlap?
A3: Differentiating diastereomers with highly similar NMR spectra can be challenging. High-field NMR spectrometers (e.g., 800 MHz or higher) can improve signal dispersion. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be invaluable. These experiments detect through-space correlations between protons that are close to each other, providing information about the relative stereochemistry. Subtle differences in NOE/ROE patterns between diastereomers can be diagnostic. In some cases, derivatization of the molecule can also help to resolve signal overlap and accentuate stereochemical differences in the NMR spectrum.
Q4: I have a limited amount of my this compound sample. What are the most efficient NMR experiments to run to maximize structural information while minimizing experiment time?
A4: With a limited sample, prioritizing sensitivity is key. A standard suite of experiments would include a high-sensitivity 1H NMR, followed by a 2D HSQC experiment, which is more sensitive than a 1D 13C experiment for observing protonated carbons. An HMBC experiment should follow to identify quaternary carbons and piece together the carbon skeleton. While a 1D 13C experiment might require a very long acquisition time for a small sample, the information for protonated carbons can be obtained more efficiently from the HSQC. For stereochemical analysis, a NOESY or ROESY experiment would be the final essential experiment. Modern NMR spectrometers with cryoprobes can significantly reduce experiment times for mass-limited samples.[4]
Troubleshooting Guides & Experimental Protocols
Guide 1: Resolving Overlapping Proton Signals
Issue: Poorly resolved multiplets in the 1H NMR spectrum, making it difficult to determine coupling constants and assign specific protons.
Solution: Employ 2D NMR techniques to add a second dimension of information, thereby increasing spectral dispersion.
Table 1: Comparison of NMR Techniques for Resolving Proton Signal Overlap
| Technique | Information Provided | Resolution Power | Typical Experiment Time (on 600 MHz with Cryoprobe) |
| COSY | 1H-1H scalar couplings (2-3 bonds) | Moderate | 15-30 minutes |
| TOCSY | 1H-1H scalar couplings within a spin system | High | 30-60 minutes |
| HSQC | 1H-13C one-bond correlations | Very High | 20-40 minutes |
| HSQC-TOCSY | Combines HSQC and TOCSY for enhanced resolution | Excellent | 2-4 hours |
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Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at an appropriate concentration (0.5-5 mg in 0.5 mL).
-
Spectrometer Setup:
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Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters (Example for a Bruker Avance Spectrometer):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ signals).
-
Spectral Width (F2 - ¹H dimension): 12-16 ppm.
-
Spectral Width (F1 - ¹³C dimension): 0-160 ppm (or adjusted to the relevant chemical shift range).
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Number of Scans (NS): 4-16 (depending on sample concentration).
-
Number of Increments (in F1): 256-512.
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Set the one-bond coupling constant (CNST2) to an average value for C-H bonds (e.g., 145 Hz).
-
-
Processing:
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Apply a squared sine-bell window function in both dimensions.
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Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
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Calibrate the spectrum using the residual solvent peak.
-
Visualizations
Experimental Workflow for Resolving Signal Overlap
Caption: A logical workflow for structure elucidation when encountering NMR signal overlap.
Relationship Between Key 2D NMR Experiments
Caption: Relationships between different NMR experiments and the information they provide.
References
Enhancing the Purity of Synthetic Xeniafaraunol A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthetic Xeniafaraunol A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound.
Problem 1: Low yield or decomposition of the final compound during purification.
Possible Cause: this compound and its precursors can be sensitive to certain conditions. For instance, the related compound Waixenicin A has shown significant decomposition in deuterated dichloromethane (CD₂Cl₂) within an hour, while it remains stable in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) for at least 72 hours.[1][2] Additionally, a key aldehyde intermediate in the synthetic route is unstable and prone to decomposition upon purification using flash column chromatography on silica gel.[2]
Solution:
-
Solvent Selection: Avoid chlorinated solvents like dichloromethane for storing or handling the purified compound for extended periods. Chloroform or benzene are more suitable choices for ensuring stability.
-
Purification of Intermediates: For the unstable aldehyde intermediate, it is recommended to proceed to the next synthetic step without purification by flash column chromatography. If purification is absolutely necessary, consider alternative methods such as preparative Thin Layer Chromatography (TLC) with minimal exposure time to the stationary phase.
-
Gentle Purification Techniques: Employ purification methods that minimize exposure to harsh conditions. Flash column chromatography should be performed rapidly with fresh, high-quality silica gel. Consider using alternative stationary phases like alumina or employing preparative High-Performance Liquid Chromatography (HPLC) with appropriate solvent systems.
Problem 2: Presence of persistent impurities in the final product.
Possible Causes: Impurities can arise from various stages of the multi-step synthesis of this compound. These can include unreacted starting materials, byproducts from side reactions, or residual reagents.
Potential Impurities and Their Sources:
| Potential Impurity | Source Reaction/Step |
| 1,2-addition products | Conjugate addition to the initial enone |
| Diastereomers or incorrect ring-sized products | Intramolecular alkylation for nine-membered ring formation |
| Z-isomer of the double bond | Horner-Wadsworth-Emmons reaction |
| Triphenylphosphine oxide | Appel reaction |
| Unreacted starting materials and reagents | From all reaction steps |
| Over-reduced or rearranged furan derivatives | Starting material (furfuryl alcohol) related side reactions |
| Residual co-oxidant (NMO) and catalyst | Ley-Griffith oxidation |
Solutions:
-
Reaction Optimization: Carefully optimize each reaction step to maximize the formation of the desired product and minimize side reactions. This includes controlling reaction temperature, time, and stoichiometry of reagents.
-
Work-up Procedures: Implement thorough aqueous work-ups to remove water-soluble byproducts, such as the phosphate byproduct from the Horner-Wadsworth-Emmons reaction.
-
Chromatographic Separation: Employ high-resolution chromatographic techniques to separate the desired product from closely related impurities. Gradient elution in flash column chromatography or preparative HPLC can be effective. For stubborn impurities, preparative TLC can offer a high degree of separation for small quantities.[3][4][5][6][7][8]
-
Crystallization: If this compound is a solid, crystallization can be a highly effective final purification step to remove amorphous impurities. Experiment with different solvent systems, such as hexane/dichloromethane, hexane/chloroform, or methanol/hexane, to find optimal conditions for crystal formation.[8][9]
Problem 3: Difficulty in achieving high purity (>98%) for biological assays.
Possible Cause: The nonpolar nature of this compound and the potential for co-elution of structurally similar impurities can make achieving high purity challenging with a single purification method.
Solution:
-
Multi-step Purification Strategy: A combination of purification techniques is often necessary to achieve high purity. A typical sequence could be:
-
Initial purification by flash column chromatography to remove major impurities.
-
Further purification by preparative HPLC for fine separation of closely related compounds.
-
Final polishing by crystallization to obtain a highly crystalline and pure solid.
-
-
Purity Analysis: Utilize high-sensitivity analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately assess the purity of the final compound.[2][10][11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products to look out for during the synthesis of this compound?
A1: Based on the known synthetic route, the most probable side products include:
-
1,2-addition products from the initial conjugate addition reaction.[14][15]
-
Diastereomers or byproducts from incomplete cyclization during the formation of the nine-membered ring.[11][16][17][18][19]
-
The Z-isomer of the double bond formed during the Horner-Wadsworth-Emmons reaction.[1][5][9][20][21]
-
Triphenylphosphine oxide , a common byproduct of the Appel reaction.[10][12][13][22][23][24]
-
Byproducts from side reactions of the furfuryl alcohol starting material, such as over-reduction or rearrangement products .[17][18][19][25][26]
Q2: Are there any specific recommendations for the flash column chromatography of this compound?
A2: Given the potential instability of intermediates on silica gel, it is advisable to:
-
Use a high-quality silica gel with a neutral pH.
-
Perform the chromatography as quickly as possible to minimize contact time.
-
Use a carefully optimized solvent system to achieve good separation. A gradient of ethyl acetate in hexane is a common starting point for separating terpenoids.
-
Consider using a different stationary phase, such as alumina, if decomposition is observed on silica.
Q3: Can preparative HPLC be used for the final purification of this compound?
A3: Yes, preparative HPLC is an excellent technique for obtaining high-purity this compound, especially for removing closely eluting impurities.[23][24][27][28][29] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common choice for separating nonpolar diterpenoids.[8][25]
Q4: What is the best way to remove the triphenylphosphine oxide byproduct from the Appel reaction?
A4: Triphenylphosphine oxide can often be removed by:
-
Crystallization: It is often less soluble than the desired product in nonpolar solvents, allowing for its removal by filtration after crystallizing the product.
-
Chromatography: It can be separated by flash column chromatography, although it can sometimes co-elute with products of similar polarity.
-
Extraction: In some cases, it can be removed by extraction with a suitable solvent.
Experimental Protocols
General Protocol for Flash Column Chromatography of a Nonpolar Diterpenoid
-
Column Packing: Select a column of appropriate size for the amount of sample. Pack the column with silica gel (or alumina) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure. Analyze the purity of the isolated compound by HPLC and NMR.
General Protocol for Preparative TLC
-
Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick layer of silica gel.
-
Sample Application: Dissolve the sample in a minimal amount of a volatile solvent and apply it as a thin line at the origin of the plate.
-
Development: Develop the plate in a chamber saturated with the appropriate solvent system.
-
Visualization: Visualize the separated bands under UV light (if applicable) or by staining a small portion of the plate.
-
Extraction: Scrape the silica band corresponding to the desired product from the plate.
-
Isolation: Extract the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol), filter to remove the silica, and evaporate the solvent.
General Protocol for Crystallization of a Nonpolar Compound
-
Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for nonpolar compounds include hexane, ethyl acetate, dichloromethane, and mixtures thereof.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Diterpenoids
| Technique | Purity Achieved (Typical) | Yield (Typical) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 85-98% | Good | High | Low | Good for initial large-scale purification. | May not resolve very similar compounds; potential for sample decomposition. |
| Preparative HPLC | >99% | Moderate to Good | Low to Medium | High | Excellent resolution for difficult separations. | Expensive; lower sample capacity compared to flash chromatography. |
| Preparative TLC | >98% | Low to Moderate | Low | Low | Good for small-scale, difficult separations. | Labor-intensive; limited sample capacity. |
| Crystallization | >99% | Variable | Variable | Low | Can provide very high purity for crystalline solids; scalable. | Not applicable to oils or amorphous solids; yield can be low. |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting guide for decomposition during silica gel chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 5. How To [chem.rochester.edu]
- 6. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academeresearchjournals.org [academeresearchjournals.org]
- 8. reddit.com [reddit.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Appel Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 9-Membered Carbocycle Formation: Development of Distinct Friedel–Crafts Cyclizations and Application to a Scalable Total Synthesis of (±)-Caraphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large ring-forming alkylations provide facile access to composite macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 22. Appel reaction - Wikipedia [en.wikipedia.org]
- 23. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. longdom.org [longdom.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Xeniafaraunol A in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Xeniafaraunol A in solution.
Frequently Asked Questions (FAQs)
Q1: What are the known instability points of the this compound structure?
A1: The chemical structure of this compound contains several moieties susceptible to degradation. Key instability points include the dihydropyran core, which houses an acid-labile enol acetal, and the presence of base-labile allylic acetates. These features suggest that this compound is likely sensitive to both acidic and basic pH conditions.[1][2]
Q2: Are there any known degradation pathways for this compound?
A2: While specific degradation pathways for this compound in various solutions are not extensively documented in the literature, its synthesis involves a base-mediated rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3] This suggests a potential degradation pathway under basic conditions that could involve a retro-vinylogous aldol reaction, which is the reverse of its formation. Under acidic conditions, the enol acetal is a likely point of hydrolysis.
Q3: What solvents are recommended for storing and handling this compound?
A3: Based on stability studies of the structurally related compound Waixenicin A, which showed significant decomposition in deuterated dichloromethane (CD2Cl2) within an hour, it is advisable to avoid chlorinated solvents.[1][2] Waixenicin A was found to be stable in deuterated chloroform (CDCl3) or deuterated benzene (C6D6) for at least 72 hours.[1][2] Therefore, less reactive and non-protic solvents are recommended for short-term storage and handling during experiments. For long-term storage, it is best to keep the compound in a solid, dry state at low temperatures.
Q4: What are the standard stress conditions for forced degradation studies of a natural product like this compound?
A4: Forced degradation studies are crucial to understanding the stability of a compound.[4][5][6] Recommended stress factors include:
-
pH: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[7]
-
Temperature: Elevated temperatures (e.g., 40-80°C) to assess thermolytic degradation.[4][8]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).[4]
-
Photolysis: Exposure to UV and visible light to evaluate photostability.[4]
The extent of stress should be optimized to achieve a target degradation of 10-30%.[4]
Troubleshooting Guides
Issue 1: Rapid and Unexplained Degradation of this compound in Solution.
-
Possible Cause: The solvent system may be inappropriate. As noted, chlorinated solvents like dichloromethane can cause rapid decomposition.[1][2] The presence of acidic or basic impurities in the solvent can also accelerate degradation.
-
Troubleshooting Steps:
-
Immediately switch to a more inert solvent system, such as chloroform or benzene, for your experiments.
-
Ensure that the solvents used are of high purity and free from acidic or basic contaminants.
-
If an aqueous buffer is required, carefully control the pH and consider the buffer components' potential reactivity.
-
Issue 2: Inconsistent Results in Stability Studies.
-
Possible Cause: The experimental conditions may not be well-controlled. Factors like temperature, light exposure, and the concentration of the stressor can significantly impact degradation rates.[9]
-
Troubleshooting Steps:
-
Maintain a constant temperature throughout the experiment using a temperature-controlled chamber or water bath.
-
Protect the samples from light by using amber vials or covering the reaction vessels with aluminum foil, unless photostability is being intentionally studied.
-
Precisely control the concentration of any added reagents (e.g., acid, base, oxidizing agent).
-
Ensure consistent mixing of the solution.
-
Issue 3: Difficulty in Identifying Degradation Products.
-
Possible Cause: The degradation products may be present at low concentrations, or they may be structurally very similar to the parent compound or other degradants.
-
Troubleshooting Steps:
-
Use highly sensitive analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for the detection and identification of degradation products.[10]
-
Employ high-resolution mass spectrometry to obtain accurate mass data for elemental composition determination.
-
If sufficient quantities of the degradation products can be isolated (e.g., via preparative HPLC), use NMR (Nuclear Magnetic Resonance) spectroscopy for detailed structural elucidation.[10]
-
Spike the sample with the original compound to confirm the retention time of the parent drug and distinguish it from the degradation products.[7]
-
Data Presentation
Table 1: Summary of Potential Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Typical Concentration/Range | Potential Degradation Site/Pathway |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Hydrolysis of the enol acetal in the dihydropyran core. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 0.1 M | Hydrolysis of allylic acetates; potential retro-vinylogous aldol reaction. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Oxidation of double bonds and other susceptible functional groups. |
| Thermolysis | Temperature | 40°C - 80°C | General decomposition, potential rearrangements. |
| Photolysis | UV/Visible Light | ICH Q1B guidelines | Photochemical reactions, isomerization, or degradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Thermal: Incubate the stock solution at a controlled temperature (e.g., 60°C).
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS), to separate and identify the degradation products.[7][10]
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. A kinetic study of the chemical stability of the antimetastatic ruthenium complex NAMI-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to TRPM7 Inhibitors: Xeniafaraunol A vs. Waixenicin A
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Xeniafaraunol A and waixenicin A as inhibitors of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a critical regulator of cellular magnesium homeostasis and a promising therapeutic target.
While both this compound and waixenicin A are xenicane diterpenoids isolated from soft corals, a comprehensive review of available scientific literature reveals a significant disparity in the characterization of their efficacy as TRPM7 inhibitors. Waixenicin A has been extensively studied and established as a potent and selective TRPM7 inhibitor. In contrast, direct experimental data on the TRPM7 inhibitory activity of this compound is notably absent, with studies on a related analogue suggesting a lack of activity.
Performance as TRPM7 Inhibitors: A Tale of Two Xenicanes
Waixenicin A stands out as a well-documented inhibitor of the TRPM7 ion channel.[1] Its inhibitory action is potent and dependent on the intracellular concentration of magnesium ions (Mg²⁺).[2] This unique mechanism, where the presence of intracellular Mg²⁺ potentiates the inhibitory effect, makes waixenicin A a valuable tool for studying TRPM7 function.[2]
Conversely, the role of This compound as a TRPM7 inhibitor remains uninvestigated. A study focusing on the structure-activity relationship (SAR) of waixenicin A analogues tested a closely related compound, 20-acetoxyxeniafaraunol B, and found it to be inactive against TRPM7.[3][4] This finding suggests that the specific structural features of waixenicin A are crucial for its inhibitory activity, and even minor modifications, such as those present in the xeniafaraunol scaffold, may lead to a loss of function. The only reported biological activity for this compound is moderate cytotoxicity against the P388 murine leukemia cell line.[5]
Quantitative Analysis of TRPM7 Inhibition
The following table summarizes the available quantitative data for waixenicin A's inhibitory action on TRPM7. No comparable data is available for this compound.
| Inhibitor | Target | IC₅₀ (in 0 µM intracellular [Mg²⁺]) | IC₅₀ (in 700 µM intracellular [Mg²⁺]) | Selectivity |
| Waixenicin A | TRPM7 | ~7 µM | ~16 nM | Does not inhibit TRPM6, TRPM2, TRPM4, or Ca²⁺ release-activated Ca²⁺ channels.[2] |
| This compound | TRPM7 | Not Reported | Not Reported | Not Reported |
Mechanism of Action: A Clear Picture for Waixenicin A
Waixenicin A exerts its inhibitory effect on TRPM7 through a cytosolic mechanism that is potentiated by intracellular free magnesium.[2] The binding of waixenicin A is thought to be irreversible, suggesting a covalent interaction with the channel.[3][4] The exact binding site is still under investigation, but it is clear that the kinase domain of TRPM7 plays a role in modulating the compound's potency.[2]
The mechanism of action for this compound concerning TRPM7 is unknown due to the lack of studies.
Experimental Methodologies
The characterization of waixenicin A as a TRPM7 inhibitor has been achieved through a combination of sophisticated experimental techniques.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the TRPM7 channel in response to voltage changes and the application of inhibitors.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably overexpressing murine TRPM7 are commonly used.
-
Recording Configuration: The whole-cell configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Solutions: The intracellular (pipette) solution contains a specific concentration of free Mg²⁺ to study its effect on inhibitor potency. The extracellular (bath) solution contains the ions that will permeate the channel.
-
Data Acquisition: Currents are recorded in response to voltage ramps or steps, and the effect of waixenicin A is quantified by measuring the reduction in current amplitude.
Cell Viability and Proliferation Assays
These assays are used to assess the downstream cellular effects of TRPM7 inhibition.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the inhibitor causes cell cycle arrest.
Signaling Pathways and Experimental Workflows
The inhibition of TRPM7 by waixenicin A has significant implications for cellular signaling pathways that regulate cell proliferation and survival.
Caption: Waixenicin A inhibits the TRPM7 channel, blocking Mg²⁺ influx and regulating cell proliferation.
The general workflow for identifying and characterizing TRPM7 inhibitors from natural sources is a multi-step process.
Caption: A typical workflow for the discovery and characterization of novel TRPM7 inhibitors.
Conclusion
Waixenicin A is a well-established, potent, and selective inhibitor of the TRPM7 channel, making it an invaluable research tool and a potential lead compound for the development of therapeutics targeting TRPM7-related pathologies. Its unique Mg²⁺-dependent mechanism of action provides a nuanced approach to modulating TRPM7 activity.
In stark contrast, the TRPM7 inhibitory properties of this compound remain undefined. The lack of direct experimental evidence, coupled with the inactivity of a closely related analogue, suggests that this compound is unlikely to be a potent TRPM7 inhibitor. Future research is required to definitively determine the pharmacological profile of this compound and its potential, if any, as a modulator of TRPM7 or other cellular targets. For researchers seeking a reliable and well-characterized TRPM7 inhibitor, waixenicin A is the clear and evidence-based choice.
References
- 1. Waixenicin A Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Cytotoxic Effects of Xeniafaraunol A and Other Xenia Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Xeniafaraunol A with other diterpenoids isolated from the soft coral genus Xenia. The information presented is curated from peer-reviewed studies and is intended to serve as a valuable resource for researchers in oncology, natural product chemistry, and drug discovery.
Introduction to Xenia Diterpenoids
Soft corals of the genus Xenia are prolific producers of a diverse array of diterpenoids, broadly classified as xenicanes. These compounds, characterized by a unique nine-membered ring system, have garnered significant attention for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. Among these, this compound has emerged as a compound of interest due to its distinct chemical structure and mechanism of action. This guide will delve into a comparative analysis of the cytotoxicity of this compound and other notable Xenia diterpenoids, supported by experimental data and methodologies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and a selection of other Xenia diterpenoids against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to facilitate a direct comparison of potency.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | P388 (murine leukemia) | 3.9 | [1][2] |
| Florxenilide A | WiDr (human colon cancer) | 4.5 | [3] |
| Florxenilide B | WiDr (human colon cancer) | 3.7 | [3] |
| Umbellacin B | P-388 (murine leukemia) | ~3.5 (1.6 µg/mL) | [4] |
| Umbellacin D | P-388 (murine leukemia) | ~9.2 (4.2 µg/mL) | [4] |
| Umbellacin E | P-388 (murine leukemia) | ~8.4 (3.8 µg/mL) | [4] |
| Umbellacin F | P-388 (murine leukemia) | ~8.2 (3.7 µg/mL) | [4] |
| Umbellacin H | P-388 (murine leukemia) | ~7.5 (3.4 µg/mL) | [4] |
| Umbellacin I | P-388 (murine leukemia) | ~7.9 (3.6 µg/mL) | [4] |
| Xeniolide L | HepG2 (human liver cancer) | - (36.8 µg/mL) | [5] |
| PC-3 (human prostate cancer) | - (24.9 µg/mL) | [5] | |
| HT-29 (human colon cancer) | - (13.9 µg/mL) | [5] | |
| Xeniolide M | HepG2 (human liver cancer) | - (14.7 µg/mL) | [5] |
| PC-3 (human prostate cancer) | - (10.9 µg/mL) | [5] | |
| HT-29 (human colon cancer) | - (4.7 µg/mL) | [5] | |
| Asterolaurin A | HepG2 (human liver cancer) | 8.9 | [6] |
| Asterolaurin O | MCF-7 (human breast cancer) | 14.7 | [7] |
| 13-epi-9-deacetoxyxenicin | P388D1 (mouse lymphoma) | 2.17 | [7] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These colorimetric assays are standard methods for assessing cell viability and the cytotoxic potential of chemical compounds.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Xenia diterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Xenia diterpenoids. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) should be included.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of TRPM7
Recent studies have elucidated that the cytotoxic effects of this compound and several other xenicane diterpenoids, such as waixenicin A, are mediated through the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[8][9][10][11] TRPM7 is a ubiquitously expressed ion channel that plays a crucial role in cellular magnesium homeostasis and is implicated in cell proliferation, adhesion, and migration. The dysregulation of TRPM7 has been linked to the progression of various cancers.
The proposed mechanism involves the covalent binding of the xenicane diterpenoid to the TRPM7 channel, leading to its irreversible inhibition.[9][10] This blockade of ion flow, particularly of Mg2+ and Ca2+, disrupts essential cellular processes and ultimately triggers apoptotic cell death.
Conclusion
This compound and other Xenia diterpenoids represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their unique mechanism of action, involving the inhibition of the TRPM7 ion channel, offers a novel therapeutic avenue for cancer treatment. The data compiled in this guide highlights the comparable, and in some cases superior, potency of various Xenia diterpenoids, underscoring the importance of continued research into this fascinating family of marine natural products. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic efficacy and drug-like properties of these compounds for potential clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Xenicane-type diterpenes with cytotoxicity from Xenia florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Isolation of Xenicane Diterpenoids From Taiwanese Soft Coral Asterospicularia laurae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xeniafaraunol A and Standard Chemotherapeutic Agents in Oncology Research
For Immediate Release
In the continuous quest for novel and more effective cancer therapies, natural products derived from marine organisms have emerged as a promising frontier. This guide provides a detailed comparison of the efficacy of Xeniafaraunol A, a marine-derived diterpenoid, with established standard-of-care chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available preclinical data.
Introduction to this compound
This compound is a natural compound classified as a xenicane diterpenoid, originally isolated from the soft coral Xenia faraunensis. Diterpenoids from the Xenia genus have garnered significant interest within the scientific community due to their demonstrated cytotoxic activities against various cancer cell lines. Preclinical studies have shown that this compound exhibits cytotoxic effects against the P388 murine leukemia cell line, indicating its potential as an anticancer agent.
Efficacy and Cytotoxicity: A Comparative Overview
Direct head-to-head comparative studies of this compound against standard chemotherapeutic agents on the same cancer cell lines are limited in publicly available literature. However, an indirect comparison can be drawn from existing data. This compound has a reported half-maximal inhibitory concentration (IC50) of 3.9 µM against the P388 murine leukemia cell line.
To provide a context for this potency, the following table summarizes the available IC50 values for this compound and three standard chemotherapeutic agents—doxorubicin, cisplatin, and vincristine—against various cancer cell lines. It is crucial to note that the IC50 values for the standard agents are not from direct comparative studies with this compound and are presented here for reference. The cytotoxicity of a compound can vary significantly between different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 | Murine Leukemia | 3.9 |
| Doxorubicin | K562 | Human Leukemia | 1.38 |
| MCF-7 | Human Breast Cancer | 0.95 | |
| A549 | Human Lung Carcinoma | >20 | |
| Cisplatin | A2780S | Human Ovarian Cancer | 31.4 |
| HeLa | Human Cervical Cancer | 77.4 | |
| SGC-7901 | Human Gastric Carcinoma | 14.9 | |
| Vincristine | MCF-7 | Human Breast Cancer | 239.51 |
| HCT-8 | Human Colon Adenocarcinoma | 0.97 | |
| A549 | Human Lung Carcinoma | 0.015 |
Disclaimer: The IC50 values for the standard chemotherapeutic agents were not obtained from studies directly comparing them with this compound. These values are provided for general reference and are sourced from various independent studies. Direct comparative studies are necessary for a conclusive assessment of relative efficacy.
Mechanism of Action: Induction of Apoptosis
While the precise signaling pathway of this compound has not been fully elucidated, studies on related diterpenoids from the Xenia genus suggest a mechanism involving the induction of apoptosis, or programmed cell death. Research on diterpenes from Xenia elongata indicates that these compounds can trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular signals and is regulated by the Bcl-2 family of proteins. It is believed that these Xenia diterpenoids act upstream of the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and other chemotherapeutic agents is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard chemotherapeutic agent. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising marine-derived compound with demonstrated cytotoxic activity against the P388 murine leukemia cell line. While direct comparative data with standard chemotherapeutic agents is currently lacking, its potency falls within a range that warrants further investigation. The proposed mechanism of action through the induction of apoptosis further strengthens its potential as a lead compound for the development of new anticancer drugs. Future research should focus on head-to-head comparative studies on a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic potential of this compound.
No Direct Evidence Found for the Ion Channel Selectivity Profile of Xeniafaraunol A
Despite a comprehensive search of available scientific literature, no direct experimental data was found detailing the selectivity profile of Xeniafaraunol A against a range of ion channels, including sodium, potassium, and calcium channels.
Current research primarily focuses on the total synthesis of this compound and its biosynthetic relationship with other marine-derived diterpenoids.[1][2][3][4] this compound is noted as a rearranged product of 9-deacetoxy-14,15-deepoxyxeniculin, a precursor in the synthesis of Waixenicin A.[1][2][3][4] While Waixenicin A has been identified as a potent and highly selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, this selectivity has not been experimentally extended to this compound.[1][3][4]
Existing literature mentions that this compound exhibits moderate cytotoxicity against P388 cells, a murine leukemia cell line, with an IC50 of 3.9 μM.[1][2] However, the specific molecular targets and mechanisms underlying this cytotoxicity, particularly in relation to ion channel activity, have not been elucidated.
Comparison with Structurally Related Compounds
The lack of direct data on this compound necessitates an examination of related compounds to infer potential, albeit speculative, activity. Waixenicin A, which shares a common biosynthetic origin, is a highly specific inhibitor of the TRPM7 channel, with an Mg2+-dependent IC50 value of 16 nM.[1][4] Notably, it shows no inhibitory activity against TRPM6, the closest homolog of TRPM7.[1][4] This high degree of selectivity for Waixenicin A suggests that subtle structural differences among the xenicane diterpenoids can lead to significant variations in their biological targets.
Future Research Directions
The absence of a defined ion channel selectivity profile for this compound highlights a significant gap in the pharmacological understanding of this natural product. Future research should prioritize screening this compound against a broad panel of ion channels to determine its activity and selectivity.
Experimental Workflow for Determining Ion Channel Selectivity:
The following diagram outlines a potential experimental workflow for characterizing the ion channel selectivity profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Xeniafaraunol A and Xeniafaraunol B bioactivity
A detailed comparison of the biological activities of Xeniafaraunol A and Xeniafaraunol B, two diterpenoid compounds isolated from the soft coral Xenia faraunensis, reveals their potential as cytotoxic agents. While both compounds have demonstrated activity against the P388 murine leukemia cell line, a complete comparative analysis is currently limited by the availability of public data.
This compound and Xeniafaraunol B are marine natural products characterized by a novel bicyclo[7.4.0]tridecane carbon skeleton.[1] Their discovery has prompted interest within the scientific community due to their cytotoxic properties.
Cytotoxicity Profile
Initial studies have confirmed that both this compound and Xeniafaraunol B are cytotoxic against P388 cells.[1] This cell line is a well-established model in cancer research for screening potential anti-tumor compounds.
Table 1: Comparative Cytotoxicity Data against P388 Murine Leukemia Cells
| Compound | IC50 (µM) | Data Source |
| This compound | 3.9 | [2][3] |
| Xeniafaraunol B | Data not available | - |
Chemical Structure
The detailed chemical structures of this compound and Xeniafaraunol B, crucial for a comprehensive structure-activity relationship (SAR) analysis, are not available in the public domain at this time. The original structural elucidation was performed using spectral methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. A general protocol for a cytotoxicity assay using a cancer cell line like P388 is outlined below.
General Cytotoxicity Assay Protocol (e.g., MTT or similar colorimetric assay)
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: A stock solution of the test compound (this compound or B) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a colored formazan product.
-
Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Due to the limited publicly available data on the specific mechanisms of action for this compound and B, a detailed signaling pathway diagram cannot be constructed at this time. However, a generalized workflow for the screening and evaluation of natural products for cytotoxic activity can be visualized.
Figure 1. A generalized workflow for the discovery and initial bioactivity screening of marine natural products like this compound and B.
References
Validating the Mechanism of Action of Xeniafaraunol A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Xeniafaraunol A's performance against other molecules targeting the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. The guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.
This compound, a xenicane diterpenoid isolated from the soft coral Xenia faraunensis, has been identified as a potent inhibitor of the TRPM7 ion channel. TRPM7 is a unique bifunctional protein, acting as both an ion channel permeable to divalent cations like Ca²⁺ and Mg²⁺, and as a serine/threonine kinase. It plays a crucial role in cellular processes such as proliferation, migration, and survival, making it a significant target for therapeutic intervention in diseases like cancer and ischemic stroke. This guide delves into the experimental validation of this compound's mechanism of action by comparing it with its close structural analog, Waixenicin A, and other non-specific TRPM7 inhibitors.
Comparative Analysis of TRPM7 Inhibitors
The efficacy of this compound as a TRPM7 inhibitor can be benchmarked against other known modulators of the channel. Waixenicin A, another xenicane diterpenoid, is a highly potent and selective TRPM7 inhibitor[1][2]. Several non-specific inhibitors, while also targeting other ion channels, provide a broader context for understanding TRPM7 pharmacology.
| Compound | Type | Target | IC50 | Cell Line(s) | Reference(s) |
| This compound | Selective | TRPM7 | Potent Inhibitor (Specific IC50 not determined) | P388 (Cytotoxicity IC50: 3.9 µM) | [3][4] |
| Waixenicin A | Selective | TRPM7 | 16 nM (Mg²⁺-dependent) | HEK293, Jurkat, RBL | [1][3][5] |
| 7 µM (in Mg²⁺-free conditions) | HEK293 | [1][6] | |||
| 2-Aminoethoxydiphenyl borate (2-APB) | Non-specific | TRPM7, TRPM6, other TRP channels | ~100-200 µM | HEK293 | [7] |
| NS8593 | Non-specific | TRPM7, KCa2 channels | 1.6 µM | HEK293 | [7] |
| FTY720 (Fingolimod) | Non-specific | TRPM7, S1P receptors | 0.72 µM | HEK293 | |
| Sphingosine | Non-specific | TRPM7 | 0.59 µM | HEK293 |
Table 1: Comparative Inhibitory Activity of Selected Compounds on TRPM7. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Waixenicin A, and several non-specific inhibitors against the TRPM7 channel. The conditions under which these values were determined are noted where available.
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| This compound | P388 (murine leukemia) | Cytotoxicity | 3.9 µM | [3][4] |
| Waixenicin A | Jurkat T-cells, Rat basophilic leukemia cells | Cell Proliferation | Low µM range | [1] |
| NS8593 | A549 (lung carcinoma) | Cytotoxicity (in the presence of Cd²⁺) | - | [7] |
| FTY720 (Fingolimod) | HeLa (cervical cancer) | Cytotoxicity (LDH release) | >10 µM | [6] |
Table 2: Cytotoxic Effects of TRPM7 Inhibitors. This table presents the cytotoxic or anti-proliferative IC50 values for the selected compounds in various cancer cell lines, providing insight into their potential therapeutic applications.
The TRPM7 Signaling Pathway
TRPM7's dual function as an ion channel and a kinase allows it to influence a multitude of downstream signaling cascades. The influx of Ca²⁺ and Mg²⁺ through the TRPM7 channel can directly activate various enzymes and signaling proteins. The kinase domain of TRPM7 can phosphorylate several substrates, further modulating cellular pathways. Inhibition of TRPM7 by compounds like this compound is expected to disrupt these signaling events, leading to effects on cell growth and migration.
Figure 1: TRPM7 Signaling Pathway. This diagram illustrates the central role of the TRPM7 channel-kinase in cellular signaling. This compound inhibits TRPM7, thereby blocking the influx of Ca²⁺ and Mg²⁺ and disrupting downstream pathways that regulate cell proliferation, survival, and migration. The dual functionality of TRPM7 as a channel and a kinase is also depicted.
Experimental Protocols for Mechanism of Action Validation
To experimentally validate the inhibitory effect of this compound on TRPM7 and its downstream consequences, a series of well-established biophysical and cell-based assays are employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPM7 channel in the plasma membrane of a single cell, providing a definitive assessment of channel inhibition.
Protocol:
-
Cell Preparation:
-
Culture HEK293 cells stably overexpressing human TRPM7 on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
The standard intracellular solution should contain (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA (a Ca²⁺ chelator) (pH adjusted to 7.2 with CsOH). To study Mg²⁺-dependent effects, varying concentrations of free Mg²⁺ can be included.
-
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit characteristic outwardly rectifying TRPM7 currents.
-
After establishing a stable baseline current, perfuse the chamber with the extracellular solution containing the desired concentration of this compound or other inhibitors.
-
Record the current for several minutes to observe the inhibitory effect.
-
-
Data Analysis:
-
Measure the current amplitude at a positive potential (e.g., +80 mV).
-
Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a Hill equation.
-
Intracellular Calcium Imaging using Fura-2 AM
This fluorescence microscopy technique allows for the measurement of changes in intracellular calcium concentration, a key downstream event of TRPM7 channel activity.
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells (e.g., HEK293-TRPM7) on glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with 2-5 µM Fura-2 AM (a cell-permeant ratiometric calcium indicator) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing the TRPM7 agonist (e.g., low extracellular divalent cations) to induce calcium influx.
-
To test for inhibition, pre-incubate the cells with this compound or other inhibitors before and during agonist stimulation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the inhibitory effect by comparing the peak ratio change in the presence and absence of the inhibitor.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or anti-proliferative effects of TRPM7 inhibitors.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., P388 or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
-
Experimental Validation Workflow
The validation of this compound's mechanism of action follows a logical progression of experiments, from direct channel modulation to cellular consequences.
Figure 2: Experimental Workflow. This diagram outlines the logical flow for validating the mechanism of action of TRPM7 inhibitors like this compound. It starts with the application of the compounds in various assays and proceeds to data analysis to confirm the mechanism of action.
References
- 1. Waixenicin A Inhibits Cell Proliferation through Magnesium-dependent Block of Transient Receptor Potential Melastatin 7 (TRPM7) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Xeniafaraunol A and Related Compounds
A comprehensive review of the scientific literature reveals a notable absence of specific cross-reactivity studies for Xeniafaraunol A in the traditional immunological sense, which would typically involve the assessment of antibody binding to analogous structures. Research on this marine natural product has primarily focused on its total synthesis and its cytotoxic properties against cancer cell lines.
Therefore, this guide will address the concept of cross-reactivity from a broader pharmacological perspective, focusing on the selective cytotoxicity or differential activity of this compound and its structurally related analogs. This approach provides valuable insights for researchers, scientists, and drug development professionals by comparing the compound's potency against different cell lines, which is a critical aspect of preclinical drug evaluation.
This compound belongs to the xenicane family of diterpenoids, a class of marine natural products known for their complex structures and diverse biological activities. While data is limited, a comparison of the cytotoxic activity of this compound with its synthetic precursors or related compounds can shed light on its relative potency and potential for selective action.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | P388 | 3.9 | [1][2][3] |
| Waixenicin A | - | - | - |
| 9-Deacetoxy-14,15-deepoxyxeniculin | - | - | - |
Note: The available literature primarily reports the cytotoxicity of this compound against the P388 murine leukemia cell line.[1][2][3] Data for direct comparison with its immediate synthetic precursors, Waixenicin A and 9-Deacetoxy-14,15-deepoxyxeniculin, against the same cell line under identical experimental conditions is not available in the reviewed literature. Waixenicin A has been identified as a potent and selective inhibitor of the TRPM7 channel, but its cytotoxic IC50 values are not directly compared with this compound in the provided search results.[1][3][4]
Experimental Protocols
The cytotoxic activity of this compound was determined using a cell viability assay against the P388 cell line. While the specific details of the assay used for this compound are not extensively described in the search results, a general protocol for determining the IC50 value using a standard method like the MTT assay is provided below.
General Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of a compound on a cancer cell line.
1. Cell Culture and Seeding:
- P388 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cells are harvested during their exponential growth phase.
- Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- A series of dilutions of the compound are prepared in the cell culture medium.
- The culture medium from the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While specific signaling pathways affected by this compound are not detailed in the provided search results, a general workflow for assessing the selective cytotoxicity of a test compound is depicted below. This workflow is fundamental in preclinical drug discovery to evaluate a compound's therapeutic potential and potential for off-target effects.
Caption: Workflow for Assessing Selective Cytotoxicity.
This diagram illustrates a typical experimental workflow to determine the selective cytotoxicity of a compound. The process involves preparing the compound, treating various cancer and normal cell lines, performing a viability assay, and analyzing the data to determine the IC50 values and selectivity index. This approach helps to identify compounds that are more potent against cancer cells while having minimal effects on healthy cells, a key characteristic of a promising drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (−)-Xeniafaraunol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (+)-Waixenicin A, (+)-9-Deacetoxy-14,15-deepoxyxeniculin, and (-)-Xeniafaraunol A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Xenia Diterpenoids
The intricate molecular architectures of Xenia diterpenoids, a family of marine natural products with promising biological activities, have presented a significant challenge to synthetic chemists.[1] This guide provides a comparative overview of the synthetic strategies employed to construct various members of this class, including xenicins, xeniolides, xeniaphyllanes, and xeniaethers. A key structural feature and synthetic hurdle for many of these molecules is the nine-membered carbocyclic ring.[1][2] This document details the diverse approaches to this challenge, presenting quantitative data, experimental protocols for key transformations, and a visualization of a general synthetic workflow.
Comparative Analysis of Synthetic Routes
The total syntheses of several Xenia diterpenoids have been accomplished, each showcasing unique strategies for assembling the complex carbocyclic core and installing the requisite stereocenters. The following table summarizes key quantitative data from selected total syntheses, offering a glimpse into the efficiency of each route.
| Diterpenoid | Key Strategy for 9-Membered Ring Formation | Starting Material | Total Steps | Overall Yield (%) | Reference |
| Coraxeniolide A | Ring-closing metathesis | (-)-Hajos–Parrish diketone | ~20 | Not explicitly stated | Leumann (2000)[1] |
| Antheliolide A | Intramolecular [2+2] cycloaddition followed by fragmentation | Vinyl bromide and aldehyde | ~15 from linear precursor | 1.7% | Corey[1][3] |
| Blumiolide C | Z-selective ring-closing metathesis | Substituted propanal and E-crotonyl-oxazolidinone | Not explicitly stated | Not explicitly stated | Altmann[4] |
| 4-Hydroxydictyolactone | B-alkyl Suzuki cross-coupling | Acyclic precursors | Not explicitly stated | Not explicitly stated | Williams et al.[5][6] |
| Isoxeniolide A | Intramolecular Nozaki-Hiyama-Kishi reaction | Cyclobutene derivative | Not explicitly stated | Not explicitly stated | Altmann[7][8] |
| Waixenicin A | Intramolecular ring closure | Not explicitly stated | Not explicitly stated | Not explicitly stated | Magauer (2023)[9] |
| Xenibellol (core) | 2,3-Wittig rearrangement and Williamson etherification | Hajos-Parrish ketone | ~6 to key intermediate | Not explicitly stated | Danishefsky[1][10] |
Key Synthetic Strategies and Methodologies
The construction of the challenging nine-membered ring has been the focal point of most synthetic endeavors. Various elegant solutions have been developed, including:
-
Ring-Closing Metathesis (RCM): This powerful reaction has been employed in the syntheses of coraxeniolide A and blumiolide C.[1][4] For instance, in the synthesis of blumiolide C, a Z-selective RCM using a Grubbs second-generation catalyst was pivotal in forming the cyclononene unit.[4]
-
Intramolecular Cycloadditions: The synthesis of the complex pentacyclic antheliolide A by Corey utilized a diastereoselective intramolecular [2+2] cycloaddition of a ketene to form a bicyclic ketone, which then underwent further transformations.[1]
-
Cross-Coupling Reactions: The Williams group demonstrated the utility of a B-alkyl Suzuki cross-coupling reaction for the direct formation of (E)-cyclononenes from acyclic precursors in their total synthesis of 4-hydroxydictyolactone.[5][6]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: The first asymmetric total synthesis of isoxeniolide A featured a diastereoselective intramolecular NHK reaction as the key step to forge the challenging E-configured cyclononene ring.[7][8]
-
Rearrangement Reactions: The synthesis of the core structure of xenibellol by Danishefsky and co-workers employed a 2,3-Wittig–Still rearrangement as a key transformation to construct the intricate 6,5,5-ring system.[1][10]
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for some of the key reactions mentioned above.
Ring-Closing Metathesis for Blumiolide C Synthesis
In the synthesis of blumiolide C, a diene precursor was subjected to RCM to furnish the nine-membered lactone. A solution of the diene in degassed solvent (e.g., dichloromethane) is treated with a catalytic amount of a Grubbs or Hoveyda-Grubbs second-generation catalyst. The reaction is typically stirred at room temperature or with gentle heating until consumption of the starting material is observed by TLC or LC-MS. The reaction is then quenched, and the product is purified by column chromatography. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, particularly for the desired Z-isomer in the case of blumiolide C.[4]
Intramolecular Nozaki-Hiyama-Kishi Reaction for Isoxeniolide A Synthesis
The key cyclization in the synthesis of isoxeniolide A involves the formation of the nine-membered ring via an intramolecular NHK reaction. An acyclic precursor containing an aldehyde and a vinyl halide is treated with a mixture of chromium(II) chloride and a catalytic amount of nickel(II) chloride in a suitable solvent such as THF or DMF. The reaction is typically run under inert atmosphere and may require elevated temperatures to proceed efficiently. The diastereoselectivity of the cyclization is often influenced by the existing stereocenters in the substrate. Workup and purification by chromatography afford the cyclized product containing the cyclononene ring.[7][8]
Visualization of a Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a Xenia diterpenoid, highlighting the key stages from commercially available starting materials to the final natural product.
Caption: A generalized workflow for Xenia diterpenoid synthesis.
This guide provides a snapshot of the elegant and diverse synthetic strategies that have been developed to conquer the chemical complexity of Xenia diterpenoids. The continued innovation in synthetic methodology will undoubtedly lead to more efficient and versatile routes to these fascinating natural products, paving the way for further biological investigation and potential therapeutic applications.
References
- 1. Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of Xenia diterpenoids and related metabolites isolated from marine organisms [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies for the synthesis of xenicane diterpenes. A stereocontrolled total synthesis of 4-hydroxydictyolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis-of-isoxeniolide-a - Ask this paper | Bohrium [bohrium.com]
- 8. Total Synthesis of Isoxeniolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uibk.ac.at [uibk.ac.at]
- 10. Concise Synthesis of the Xenibellols Core - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Potent Therapeutics: A Forward-Looking Guide to the Structure-Activity Relationship of Xeniafaraunol A Analogs
For Researchers, Scientists, and Drug Development Professionals
Xeniafaraunol A, a fascinating marine-derived diterpenoid, has emerged as a molecule of interest due to its documented cytotoxic activity. Its complex and unique chemical architecture presents both a challenge and an opportunity for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on a series of this compound analogs are not yet publicly available, this guide serves as a foundational resource for researchers poised to explore this promising frontier. We provide the known biological activity of the parent compound, a detailed look at its synthetic pathway as a basis for analog creation, and a proposed workflow for systematic SAR studies.
Biological Activity of this compound
The initial spark of interest in this compound stems from its demonstrated biological activity. It has been reported to exhibit moderate cytotoxicity against the P388 murine leukemia cell line.
| Compound | Cell Line | Activity Metric | Value |
| This compound | P388 | IC50 | 3.9 μM[1][2][3] |
This initial finding underscores the potential of the this compound scaffold as a starting point for the development of more potent and selective anticancer agents. Further investigations into its mechanism of action and the exploration of its effects on a wider range of cancer cell lines are critical next steps.
The Synthetic Gateway to Analogs
The ability to rationally design and synthesize analogs is the cornerstone of any SAR study. The total synthesis of this compound has been a significant achievement, opening the door for the creation of a library of related compounds. A key transformation in its synthesis involves a base-mediated rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3]
Understanding this synthetic route is crucial for planning the strategic modification of different parts of the molecule. Key areas for modification to probe the SAR could include:
-
The Cyclohexene Ring: Modifications to the substituents on this ring could influence lipophilicity and interactions with biological targets.
-
The Dihydropyran Ring: Alterations to this heterocyclic system could impact the overall conformation and electronic properties of the molecule.
-
The Side Chain: The nature and stereochemistry of the side chain are likely to be critical for biological activity.
A Proposed Workflow for SAR Studies
A systematic approach is essential to derive meaningful insights from SAR studies. The following workflow outlines the key stages, from initial analog design to the identification of lead compounds.
Caption: A proposed workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Experimental Protocols
To ensure consistency and comparability of data, detailed and standardized experimental protocols are necessary.
P388 Murine Leukemia Cell Cytotoxicity Assay
This assay is fundamental to determining the cytotoxic potential of this compound analogs.
1. Cell Culture:
-
P388 murine leukemia cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well microtiter plates at a predetermined density.
-
The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The cells are treated with the different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
A control group of cells is treated with the vehicle (e.g., DMSO) alone.
3. Measurement of Cell Viability:
-
Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions: Building a Comprehensive SAR Profile
The path to unlocking the full therapeutic potential of this compound lies in the systematic exploration of its chemical space. By synthesizing a diverse library of analogs and evaluating their biological activity using standardized assays, researchers can begin to piece together the intricate relationships between chemical structure and cytotoxic potency. This foundational knowledge will be instrumental in guiding the design of next-generation anticancer agents with improved efficacy and safety profiles. The journey has just begun, and the insights gained from future SAR studies on this compound analogs are eagerly anticipated by the scientific community.
References
Safety Operating Guide
Navigating the Safe Disposal of Xeniafaraunol A: A Procedural Guide
For researchers, scientists, and drug development professionals handling Xeniafaraunol A, a cytotoxic diterpenoid isolated from soft corals, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activity necessitates treating it as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon general principles of hazardous waste management for cytotoxic compounds.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution in a designated area, such as a chemical fume hood. Adherence to standard laboratory safety protocols is essential to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and should include the following information:
-
Chemical Name: "this compound Waste"
-
Major Constituents and approximate concentrations.
-
Hazard pictograms (e.g., "Toxic," "Health Hazard").
-
Accumulation Start Date.
-
Principal Investigator/Laboratory Name and contact information.
-
-
-
Disposal of Pure Compound and Contaminated Materials:
-
Solid Waste: For solid this compound or materials heavily contaminated with it (e.g., weighing paper, gloves, pipette tips), place them directly into the designated hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Contaminated Labware: Glassware and other labware should be decontaminated before reuse or disposal. If decontamination is not feasible, they should be disposed of as hazardous waste. A common decontamination procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate must be collected as hazardous waste.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect them in the designated hazardous waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible hazardous waste container for flammable liquids. Do not mix with other incompatible waste streams.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Pickup and Disposal:
-
Once the hazardous waste container is full or has reached its accumulation time limit (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Summary of this compound Hazard Profile for Disposal
| Property | Description | Implication for Disposal |
| Chemical Type | Diterpenoid Natural Product | Treat as a chemical waste. |
| Source | Isolated from Xenia faraunensis (soft coral) | Natural origin does not negate potential hazards. |
| Known Activity | Cytotoxic against P388 cells[1][2] | Must be handled as a toxic substance. Avoid exposure and environmental release. |
| Physical State | Not specified in literature, likely a solid or oil | Disposal method should be appropriate for its physical form. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guidance is based on general principles for handling cytotoxic chemical waste. Researchers must always consult and adhere to their institution's specific hazardous waste management policies and local regulations. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for specific instructions.
References
Personal protective equipment for handling Xeniafaraunol A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Xeniafaraunol A. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Compound Information and Hazard Assessment
This compound is a novel bicyclic diterpene isolated from the soft coral Xenia faraunensis.[1][2] Structurally, it belongs to the xenicane family of diterpenoids, many of which exhibit significant biological activities.[1] Notably, this compound has demonstrated cytotoxicity against P388 cells, a murine leukemia cell line.[1][2]
Hazard Statement: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its demonstrated cytotoxic properties warrant handling it with a high degree of caution. It should be treated as a potent, hazardous compound with potential risks to human health upon exposure through inhalation, skin contact, or ingestion. The following recommendations are based on best practices for handling cytotoxic and hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff. | Prevents skin contact with the cytotoxic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. A face shield offers broader protection for the entire face. |
| Body Protection | A disposable, solid-front, back-closing lab coat made of a low-permeability fabric (e.g., polypropylene). | Provides a barrier against spills and contamination of personal clothing. A solid-front, back-closing design offers superior protection compared to standard lab coats. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) when handling the solid compound or creating solutions. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. The need for respiratory protection should be determined by the potential for generating aerosols during the specific procedure. |
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step protocol for the safe handling of this compound in a typical laboratory setting.
3.1. Preparation and Pre-Handling
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, weighing paper, spatulas, vials, pipettes, and waste containers.
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
3.2. Handling Solid this compound
-
Weighing: If weighing the solid compound, do so on a tared weigh paper within the chemical fume hood. Use a dedicated spatula.
-
Avoid Aerosolization: Handle the solid gently to avoid creating dust.
-
Transfer: Carefully transfer the weighed solid to the appropriate container for dissolution or storage.
3.3. Preparing Solutions
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid this compound.
-
Dissolution: Cap the container and mix gently by inversion or with a vortex mixer at a low speed to avoid splashing. If sonication is required, ensure the container is securely capped.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Cytotoxic").
3.4. Post-Handling and Decontamination
-
Clean Up: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse).
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes used gloves, weigh papers, disposable lab coats, and any other contaminated solid materials. Place these items in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Visualizations
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
PPE Selection Logic
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
